TAS0612
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H34F3N9O2 |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-2-pyridinyl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C27H34F3N9O2/c1-25(2,3)34-11-10-31-16-6-7-17(22-37-38-24(41-22)27(28,29)30)35-19(16)15-8-12-39(13-9-15)21-18-20(32-14-33-21)36-23(40)26(18,4)5/h6-7,14-15,31,34H,8-13H2,1-5H3,(H,32,33,36,40) |
Clé InChI |
JXSXWPCGHMFVGR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor targeting multiple key kinases involved in cancer cell proliferation and survival. It has demonstrated potent anti-tumor activity in various preclinical models, positioning it as a promising therapeutic candidate for a range of solid tumors.[1][2] This document provides a comprehensive technical guide to the chemical structure, mechanism of action, and experimental characterization of this compound.
Chemical Structure and Properties
This compound is a derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.[1][2][3][4] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₃₄F₃N₉O₂ |
| Molecular Weight | 573.61 g/mol |
| CAS Number | 2148902-58-1 |
| SMILES | O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=NN=C(C(F)(F)F)O5)=CC=C4NCCNC(C)(C)C)=C2C1(C)C |
| Core Structure | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of serine/threonine kinases, primarily targeting p90 ribosomal S6 kinase (RSK), AKT, and p70 S6 kinase (S6K).[1] By simultaneously blocking these crucial nodes, this compound effectively disrupts two major signaling cascades implicated in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK/RSK pathway.
The dual inhibition of these pathways by this compound leads to the downstream suppression of protein synthesis, cell cycle progression, and cell survival, ultimately inducing apoptosis in cancer cells. A key downstream effector inhibited by this compound is the Y-box-binding protein 1 (YBX1), a transcription factor whose phosphorylation and nuclear translocation are prevented by the drug.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinase isoforms were determined using in vitro enzyme inhibition assays. The results highlight the potent and multi-targeted nature of the compound.[1][2][3][4]
| Target Kinase | Isoform | IC₅₀ (nmol/L) |
| RSK | RSK1 | 0.23 ± 0.02 |
| RSK2 | 0.16 ± 0.01 | |
| RSK3 | 0.20 ± 0.02 | |
| RSK4 | 0.22 ± 0.02 | |
| AKT | AKT1 | 0.72 ± 0.08 |
| AKT2 | 0.82 ± 0.10 | |
| AKT3 | 1.13 ± 0.11 | |
| S6K | p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.38 ± 0.03 |
Data presented as mean ± SD.
Cellular Phosphorylation Inhibition
The inhibitory effect of this compound on the phosphorylation of downstream substrates was evaluated in cellular assays.
| Substrate (Phosphorylation Site) | Target Pathway | IC₅₀ (nmol/L) in RKO cells |
| YB1 (Ser102) | RSK | 1.8 ± 0.2 |
| PRAS40 (Thr246) | AKT | 28 ± 2 |
| S6RP (Ser235/Ser236) | S6K | 1.7 ± 0.2 |
Data presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below. These protocols are based on methods described in preclinical studies of the compound.[3]
In Vitro Kinase Inhibition Assay
-
Principle: To determine the concentration of this compound required to inhibit 50% of the activity of target kinases (IC₅₀).
-
Methodology:
-
Recombinant human kinases (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2) were used.
-
Assays were performed using either mobility shift assays or IMAP (Immobilized Metal Affinity-based Phosphorescence) assays.
-
Kinases, appropriate substrates, and ATP were incubated with serially diluted this compound.
-
The extent of substrate phosphorylation was measured, and the percentage of inhibition was calculated relative to a vehicle control (DMSO).
-
IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Cellular Pharmacodynamic Biomarker Assay (ELISA)
-
Principle: To quantify the inhibition of phosphorylation of specific downstream substrates of RSK, AKT, and S6K in a cellular context.
-
Methodology:
-
Cancer cell lines (e.g., RKO) were seeded in multi-well plates and allowed to adhere.
-
Cells were treated with various concentrations of this compound for a specified duration (e.g., 4 hours).
-
Cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
The levels of phosphorylated and total YB1, PRAS40, and S6RP were measured using sandwich ELISA kits (e.g., PathScan Sandwich ELISA Kits from Cell Signaling Technology) according to the manufacturer's instructions.
-
IC₅₀ values for the inhibition of substrate phosphorylation were calculated.
-
Immunoblotting Analysis
-
Principle: To qualitatively assess the concentration-dependent inhibition of target phosphorylation and downstream signaling proteins.
-
Methodology:
-
Cells were treated with this compound as described for the ELISA assay.
-
Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of RSK, AKT, S6K, and their downstream targets (e.g., YB1, PRAS40, S6RP).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Proliferation Assay
-
Principle: To determine the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
A panel of human cancer cell lines was seeded in 96-well plates.
-
Cells were treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
-
Luminescence was measured to determine the number of viable cells.
-
IC₅₀ values for growth inhibition were calculated from the dose-response curves.
-
In Vivo Xenograft Efficacy Studies
-
Principle: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MFE-319 endometrial cancer cells) were subcutaneously implanted into immunodeficient mice (e.g., nude mice).
-
Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at various doses (e.g., 40 and 80 mg/kg/day) for a specified period (e.g., 14 days).
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors could be harvested for pharmacodynamic marker analysis by immunoblotting.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
References
TAS0612: A Technical Overview of a Novel Kinase Inhibitor Targeting RSK, AKT, and S6K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TAS0612, a potent and orally available small molecule inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K). By simultaneously targeting these key nodes in the PI3K/AKT/mTOR and RAS/RAF/MEK signaling pathways, this compound represents a promising therapeutic strategy for cancers that have developed resistance to single-pathway inhibitors.[1][2] This document details the target kinase binding affinities, the experimental methodologies used for their determination, and the signaling pathways affected by this compound.
Core Mechanism of Action
This compound is a multi-kinase inhibitor that targets key serine/threonine kinases in two major cancer-related signaling cascades.[3][4] Its primary targets are the RSK, AKT, and S6K families of kinases.[1][2] By inhibiting these, this compound effectively blocks downstream signaling that promotes cell proliferation, growth, and survival.[4] This dual pathway inhibition may overcome resistance mechanisms that arise from feedback loops or crosstalk between the PI3K/AKT and MAPK pathways.[1]
Target Kinase Binding Affinity
The inhibitory activity of this compound has been quantified against a panel of target kinase isoforms, revealing potent inhibition with nanomolar efficacy.
Primary Target Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values of this compound against nine isoforms of its primary target kinases are summarized below. These values were determined using in vitro enzyme inhibition assays.[1]
| Kinase Family | Isoform | IC50 (nmol/L) |
| RSK | RSK1 | 0.82 |
| RSK2 | 0.61 | |
| RSK3 | 0.55 | |
| RSK4 | 1.65 | |
| AKT | AKT1 | 0.16 |
| AKT2 | 0.23 | |
| AKT3 | 0.31 | |
| S6K | p70S6K1 | 0.45 |
| p70S6K2 | 1.10 |
Data sourced from Ichikawa et al., 2023.[1]
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was profiled against a broad panel of 269 kinases. The results demonstrated a high degree of selectivity for the intended RSK, AKT, and S6K targets over other kinases, including those within the same AGC kinase family.[1] This high selectivity is a critical attribute for minimizing off-target effects and associated toxicities in a clinical setting.
Experimental Protocols
The following section details the methodologies employed in the characterization of this compound's kinase inhibitory activity.
In Vitro Enzyme Inhibition Assays
The IC50 values for this compound against its target kinases were determined using established in vitro enzymatic assays.
Methodology:
-
Assay Types: The kinase activity and its inhibition by this compound were measured using either an off-tip mobility shift assay (MSA) or an immobilized metal affinity for phosphochemicals (IMAP) assay.[1] These assays quantify the phosphorylation of a substrate peptide by the target kinase.
-
Service Provider: The kinase panel screening and IC50 determinations were conducted by Carna Biosciences, Inc.[1]
-
Procedure:
-
Recombinant human kinases were used for the assays.
-
The kinase, a fluorescently labeled substrate peptide, and ATP were incubated in a reaction buffer.
-
This compound was added at varying concentrations to determine its inhibitory effect.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amounts of phosphorylated and unphosphorylated substrate were quantified.
-
In the MSA , this is achieved by electrophoretic separation of the charged (phosphorylated) and uncharged peptides.
-
In the IMAP assay , the phosphorylated substrate binds to metal-coated nanoparticles, and the resulting change in fluorescence polarization is measured.
-
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve.[1]
-
Signaling Pathways and this compound Inhibition
This compound exerts its anti-tumor effects by inhibiting two critical signaling pathways that are frequently dysregulated in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/RSK pathway.
PI3K/AKT/mTOR and RAS/RAF/MEK/RSK Signaling
The following diagram illustrates the interconnected nature of these pathways and the points of inhibition by this compound.
References
The Multi-Pronged Attack of TAS0612 on Cancer Signaling: A Technical Overview
For Immediate Release
PRINCETON, NJ – December 6, 2025 – In the intricate landscape of cancer therapy, the circumvention of resistance mechanisms remains a critical challenge. TAS0612, a novel, orally bioavailable small molecule inhibitor, presents a promising strategy by simultaneously targeting three key kinases—p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6K (S6K). This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its mechanism of action.
Executive Summary
Cancer cell proliferation and survival are often driven by the aberrant activation of signaling pathways. The MAPK and PI3K pathways are two of the most frequently dysregulated cascades in human cancers. However, the clinical efficacy of inhibitors targeting single nodes within these pathways is often limited by feedback loops and crosstalk, leading to therapeutic resistance.[1] this compound was developed to overcome these limitations by concurrently inhibiting key downstream effectors common to both pathways, thereby providing a more robust and durable anti-tumor response.[1] Preclinical data demonstrates that this compound potently inhibits cancer cell growth, particularly in models with PTEN loss or mutations, irrespective of KRAS and BRAF mutational status.[1]
Mechanism of Action: Dual Blockade of Pro-Survival Pathways
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of RSK, AKT, and S6K.[2] This triple inhibition effectively shuts down two major signaling axes crucial for cell growth, proliferation, and survival: the RAS/MAPK pathway and the PI3K/AKT/mTOR pathway.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival. This compound directly inhibits AKT and the downstream mTOR effector, S6K. This leads to the dephosphorylation of key substrates, including PRAS40 and the ribosomal protein S6 (S6RP), ultimately resulting in the inhibition of protein synthesis and cell cycle progression.[1]
Inhibition of the RAS/MAPK Pathway
The RAS/MAPK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. This compound targets RSK, a family of kinases activated by ERK1/2. By inhibiting RSK, this compound prevents the phosphorylation of downstream targets such as the Y-box binding protein 1 (YB1), a transcription factor implicated in tumor progression and drug resistance.[1][2]
Quantitative Preclinical Data
The efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against multiple isoforms of its target kinases.
| Kinase Target | IC₅₀ (nmol/L) |
| RSK1 | 0.28 |
| RSK2 | 0.16 |
| RSK3 | 0.22 |
| RSK4 | 0.31 |
| AKT1 | 1.01 |
| AKT2 | 1.65 |
| AKT3 | 1.13 |
| S6K1 | 0.44 |
| S6K2 | 0.29 |
| Data sourced from Ichikawa et al., Mol Cancer Ther 2024 Supplementary Table S1.[1][3] |
In Vitro Cell Growth Inhibition
This compound effectively inhibits the growth of a broad panel of human cancer cell lines with diverse genetic backgrounds. A selection of this data is presented below.
| Cell Line | Cancer Type | Key Genetic Alterations | IC₅₀ (μmol/L) |
| HEC-6 | Endometrial | PIK3CA mut, PTEN del | < 0.1 |
| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | < 0.1 |
| RKO | Colon | BRAF mut, PIK3CA mut | < 0.1 |
| MFE-319 | Endometrial | PTEN mut | < 0.1 |
| HCC70 | Breast | PTEN del | < 0.1 |
| HCT-15 | Colon | - | 1.42 ± 0.60 |
| Data represents a subset from a 24-cell line panel. For full details, see Ichikawa et al., Mol Cancer Ther 2024 Supplementary Table S2.[1] |
In Vivo Antitumor Efficacy in Xenograft Models
Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in various human tumor xenograft models.
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | T/C (%) |
| MFE-319 | Endometrial | 20 | 48.9 |
| MFE-319 | Endometrial | 40 | 25.6 |
| MFE-319 | Endometrial | 60 | 12.3 |
| MFE-319 | Endometrial | 80 | 5.8 |
| HEC-6 | Endometrial | 30 | 35.9 |
| HEC-6 | Endometrial | 60 | 18.7 |
| HEC-6 | Endometrial | 90 | 12.0 |
| T/C (%) = (mean tumor volume of treated group / mean tumor volume of control group) x 100.[3] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Cell Growth Inhibition Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
References
The Dual Action of TAS0612: A Technical Overview of its Impact on Apoptosis and Cell Cycle Progression
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data surrounding TAS0612, a novel, orally available small molecule inhibitor targeting Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6 Kinase (S6K).[1][2] For researchers, scientists, and drug development professionals, this document outlines the core mechanism of action of this compound, focusing on its dual role in inducing programmed cell death (apoptosis) and arresting cell cycle progression in cancer cells. All data presented is based on publicly available preclinical research.
Executive Summary
This compound is a potent inhibitor of the RSK, AKT, and S6K signaling kinases, which are crucial components of the MAPK and PI3K pathways.[1][2] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By simultaneously targeting these three key kinases, this compound demonstrates a robust anti-tumor effect across a range of cancer cell lines, particularly those with alterations in the PTEN gene.[1][2][3] The primary mechanisms contributing to its anti-proliferative effects are the induction of apoptosis and the blockade of cell cycle progression.[4][5] This guide will detail the quantitative effects of this compound on these cellular processes, provide the experimental protocols used to ascertain these effects, and visualize the underlying signaling pathways.
Core Mechanism of Action: Triple Kinase Inhibition
This compound's unique therapeutic potential stems from its ability to inhibit three key kinases:
-
AKT (Protein Kinase B): A central node in the PI3K pathway, promoting cell survival, growth, and proliferation.
-
RSK (p90 Ribosomal S6 Kinase): A downstream effector of the RAS-ERK signaling pathway, involved in cell growth, survival, and motility.
-
S6K (p70S6 Kinase): A downstream effector of the mTOR pathway, which is regulated by AKT, controlling protein synthesis and cell growth.
By inhibiting these kinases, this compound effectively blocks two major cancer-promoting signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits RSK, AKT, and S6K, blocking pro-survival pathways.
Effect on Apoptosis
This compound induces apoptosis in a concentration-dependent manner in various cancer cell lines. This is evidenced by the increased expression of apoptotic markers such as cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3.
Quantitative Apoptosis Data
While specific percentages of apoptotic cells from Annexin V/PI staining assays are not detailed in the primary literature, immunoblotting analyses demonstrate a clear, concentration-dependent increase in cleaved PARP and cleaved caspase-3 in cancer cell lines treated with this compound at concentrations above 0.1 µmol/L for 48 hours.
| Cell Line | This compound Conc. (µM) | Observation |
| RKO | ≥ 0.1 | Concentration-dependent increase in cleaved PARP & cleaved caspase-3 |
| TOV-21G | ≥ 0.1 | Concentration-dependent increase in cleaved PARP & cleaved caspase-3 |
Experimental Protocol: Apoptosis Assay
The induction of apoptosis is typically quantified using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.
Protocol Details:
-
Cell Preparation: Cancer cells are seeded in appropriate culture vessels and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound or a vehicle control for 48 hours.
-
Harvesting: Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis. Cells are then washed with cold Phosphate-Buffered Saline (PBS).
-
Staining: Cells are resuspended in a 1X Annexin-binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated at room temperature in the dark for approximately 15 minutes.
-
Analysis: Following incubation, more binding buffer is added, and the cells are analyzed on a flow cytometer. Annexin V fluorescence is typically detected in the green channel (e.g., FL1) and PI in the red channel (e.g., FL3).
-
Gating: The data is analyzed by quadrant gating to differentiate between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
Effect on Cell Cycle Progression
This compound has been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle. The specific phase of arrest can be cell-type dependent.[4] For instance, in various human myeloma-derived cell lines, this compound induces G1/S phase arrest.[5] In certain B-cell lymphoma lines, this compound treatment (0.25-5.0 µM for 48 hours) leads to G1 arrest in KPUM-UH1 cells and G2/M arrest in Daudi, HBL1, and FL18 cells.[6]
Quantitative Cell Cycle Data
The following table summarizes the observed cell cycle arrest in different cell lines. Quantitative percentages for each phase are pending detailed publication.
| Cell Line Type | Cell Line Name | This compound Conc. (µM) | Incubation Time | Observed Effect |
| B-cell Lymphoma | KPUM-UH1 | 0.25 - 5.0 | 48 h | G1 Arrest |
| B-cell Lymphoma | Daudi | 0.25 - 5.0 | 48 h | G2/M Arrest |
| B-cell Lymphoma | HBL1 | 0.25 - 5.0 | 48 h | G2/M Arrest |
| B-cell Lymphoma | FL18 | 0.25 - 5.0 | 48 h | G2/M Arrest |
| Myeloma | Various HMCLs | < 0.5 | 48 h | G1/S Arrest |
Experimental Protocol: Cell Cycle Analysis
Cell cycle distribution is commonly analyzed by staining cellular DNA with propidium iodide (PI) and quantifying DNA content via flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Protocol Details:
-
Cell Preparation: Cells are cultured and treated with this compound as described for the apoptosis assay.
-
Fixation: Cells are harvested, washed with PBS, and then fixed by dropwise addition of cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their morphology. Cells can be stored at -20°C at this stage.
-
Staining: The fixed cells are washed to remove ethanol. To ensure only DNA is stained, cells are treated with RNase A to degrade any RNA. A staining solution containing propidium iodide is then added.
-
Analysis: The stained nuclei are analyzed on a flow cytometer. The PI fluorescence is measured on a linear scale, which is directly proportional to the DNA content.
-
Modeling: The resulting DNA content histogram is analyzed using cell cycle analysis software. The software de-convolutes the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.
In Vitro Anti-proliferative Activity
The growth-inhibitory effects of this compound have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in cells with PTEN gene alterations.
IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | Growth Inhibition IC50 (µM) after 72h |
| HEC-6 | Endometrial | PTEN del, PIK3CA mut | < 0.1 |
| TOV-21G | Ovarian | PTEN del, KRAS mut, PIK3CA mut | < 0.1 |
| RKO | Colon | BRAF mut, PIK3CA mut | < 1.0 |
| HCT-15 | Colon | KRAS mut, PIK3CA mut | 1.42 ± 0.60 |
Data extracted from Ichikawa K, et al. Mol Cancer Ther. 2024.[1]
Conclusion
The preclinical data for this compound strongly indicate that its anti-tumor activity is driven by a dual mechanism: the induction of apoptosis and the imposition of cell cycle arrest. By potently and simultaneously inhibiting the RSK, AKT, and S6K kinases, this compound effectively shuts down critical pro-survival and pro-proliferative signaling pathways. This technical guide provides a foundational understanding of these effects and the standard methodologies used for their evaluation. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this promising targeted agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Understanding the Oral Bioavailability of TAS0612: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS0612 is an orally bioavailable small molecule inhibitor targeting the serine/threonine kinases RSK (p90 ribosomal S6 kinase), AKT (protein kinase B), and S6K (p70 ribosomal S6 kinase).[1][2] Developed as a potential antineoplastic agent, its mechanism of action involves the simultaneous blockade of two major signaling pathways implicated in cancer cell proliferation, survival, and resistance: the RAS/MAPK and the PI3K/AKT/mTOR pathways.[1] Preclinical studies have demonstrated its oral availability and dose-dependent antitumor activity in mouse models.[1] However, a Phase 1 clinical trial (NCT04586270) in patients with advanced solid tumors was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[3] This technical guide provides a comprehensive overview of the currently available data on the oral bioavailability of this compound, focusing on preclinical pharmacokinetic parameters, the underlying mechanism of action, and the experimental methodologies employed in its evaluation.
Preclinical Pharmacokinetics of this compound
The oral bioavailability of this compound has been evaluated in preclinical mouse models, demonstrating its systemic absorption following oral administration.
Quantitative Pharmacokinetic Parameters in Mice
A key study in female nude mice investigated the pharmacokinetic profile of this compound after single oral doses of 40 mg/kg and 80 mg/kg. The plasma concentrations of the compound were measured at various time points post-administration to determine critical pharmacokinetic parameters.[1]
Table 1: Pharmacokinetic Parameters of this compound in Female Nude Mice Following a Single Oral Administration [1]
| Parameter | 40 mg/kg Dose | 80 mg/kg Dose |
| Cmax (ng/mL) | Data not specified | Data not specified |
| Tmax (hours) | No significant difference between doses | No significant difference between doses |
| AUClast (ng·h/mL) | Dose-dependent increase observed | Dose-dependent increase observed |
| T1/2 (hours) | Data not specified | Modest prolongation observed |
Note: Specific numerical values for Cmax and T1/2 were not provided in the primary publication, though trends were described.[1]
The study indicated a dose-dependent increase in the area under the plasma concentration-time curve (AUClast) between the 40 mg/kg and 80 mg/kg doses.[1] A modest prolongation of the half-life (T1/2) was observed at the higher dose.[1] Interestingly, no significant difference in the maximum plasma concentration (Cmax) or the time to reach maximum concentration (Tmax) was reported between the two doses.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
The following methodology was employed to assess the pharmacokinetic profile of this compound in a human MFE-319 endometrial cancer xenograft model.[1][4]
-
Animal Model: Female athymic nude mice.[1]
-
Dosing: Single oral gavage administration of this compound at doses of 40 mg/kg and 80 mg/kg.[1] The vehicle used for the control group was 0.5 w/v% HPMC, 0.1 N HCl.[4]
-
Sample Collection: Plasma samples were collected at 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[1][4]
-
Analysis: The plasma concentrations of this compound were determined to calculate the pharmacokinetic parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting key kinases in the PI3K/AKT/mTOR and RAS/MAPK signaling pathways.
Targeted Kinases
This compound is a potent inhibitor of:
-
AKT (Protein Kinase B): A central node in the PI3K pathway, regulating cell survival, proliferation, and metabolism.
-
RSK (p90 Ribosomal S6 Kinase): A family of kinases activated by the MAPK/ERK pathway, involved in cell growth and proliferation.
-
S6K (p70 Ribosomal S6 Kinase): A downstream effector of mTOR, controlling protein synthesis and cell growth.
By targeting these three kinases, this compound aims to overcome resistance mechanisms that can arise from the inhibition of a single pathway.
Signaling Pathway Diagram
The following diagram illustrates the points of intervention of this compound in the PI3K/AKT/mTOR and RAS/MAPK signaling pathways.
Caption: this compound inhibits RSK, AKT, and S6K kinases.
Factors Potentially Influencing Oral Bioavailability (Data Gaps)
A comprehensive understanding of the oral bioavailability of a drug candidate requires an evaluation of its formulation, metabolism, excretion, and interaction with drug transporters. For this compound, there is a significant lack of publicly available data in these areas.
Oral Formulation
The specific composition of the oral formulation of this compound used in preclinical and clinical studies has not been detailed in the available literature. Formulation parameters such as excipients, particle size, and solubility enhancement strategies can significantly impact the dissolution and subsequent absorption of a drug.
Metabolism and Excretion
There are no published studies detailing the metabolic pathways and excretion routes of this compound. In vitro studies using liver microsomes or hepatocytes are typically conducted to identify the cytochrome P450 (CYP) enzymes responsible for metabolism. Understanding the metabolic profile is crucial for predicting potential drug-drug interactions and identifying active or inactive metabolites.
Interaction with Drug Transporters
The role of influx and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in the absorption and disposition of this compound is unknown. In vitro assays, such as the Caco-2 permeability assay, are standard methods to assess a compound's potential as a substrate or inhibitor of these transporters, which can influence its intestinal absorption and distribution into tissues.
Clinical Development and Future Outlook
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with locally advanced or metastatic solid tumors.[3][5] The study intended to measure pharmacokinetic parameters including Cmax, Tmax, AUC, and T1/2.[3] However, the trial was terminated by the sponsor, Taiho Oncology, Inc., "taking into consideration the safety profile of this compound and the absence of encouraging anti-tumor activity."[3]
The termination of the clinical trial means that no definitive human pharmacokinetic data for this compound is publicly available. The reasons for the observed safety profile and lack of efficacy have not been disclosed in detail.
Conclusion
This compound is an orally bioavailable inhibitor of RSK, AKT, and S6K that demonstrated dose-dependent exposure and antitumor activity in preclinical mouse models. However, the lack of detailed public information regarding its oral formulation, metabolism, and interaction with drug transporters presents a significant gap in a complete understanding of its oral bioavailability. The termination of its Phase 1 clinical trial due to safety and efficacy concerns suggests that while preclinical oral absorption was achieved, the overall clinical profile of this compound did not support further development. Future research into compounds with similar mechanisms of action will need to carefully consider the factors that may have contributed to the clinical outcome of this compound.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for assessing key aspects of oral bioavailability.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
General Caco-2 Permeability Assay Workflow
Caption: General workflow for a Caco-2 permeability assay.
References
TAS0612: A Multi-Kinase Inhibitor for Overcoming Drug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAS0612 is a novel, orally bioavailable small molecule inhibitor targeting key kinases in critical oncogenic signaling pathways.[1][2] Developed as a 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one derivative, this compound is engineered to simultaneously inhibit p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1][3] This multi-targeted approach is designed to overcome the intrinsic and acquired resistance mechanisms that frequently limit the efficacy of therapies targeting single signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[4][5] By blocking crucial downstream nodes common to both cascades, this compound represents a strategic approach to treating cancers with complex genetic alterations and those that have developed resistance to conventional targeted agents.[2][6]
Core Mechanism of Action
Cancer cell proliferation, survival, and differentiation are largely driven by the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.[1][5] Aberrations in these pathways are common in many cancers. However, therapeutic inhibition of a single pathway often leads to transient responses due to feedback loops and pathway crosstalk, which activate alternative survival signals.[2][4]
This compound is designed to counteract these resistance mechanisms by concurrently inhibiting three pivotal kinases:
-
AKT: A central node in the PI3K pathway that regulates cell survival, proliferation, and metabolism.
-
S6K: A downstream effector of the mTOR complex 1 (mTORC1), which is critical for protein synthesis and cell growth.
-
RSK: A downstream effector of the MAPK/ERK pathway that also plays a role in cell proliferation, survival, and motility. RSK activation has been implicated in resistance to both PI3K and MAPK inhibitors.[1]
By inhibiting these three kinases, this compound effectively blocks both the PI3K and MAPK signaling cascades.[5] This dual inhibition prevents the compensatory activation of one pathway when the other is blocked, a common mechanism of acquired drug resistance.[1] Furthermore, this compound prevents the phosphorylation and nuclear translocation of the Y-box-binding protein 1 (YBX1), a transcription factor associated with antiestrogen (B12405530) and other drug resistance.[5]
Preclinical Data Presentation
Preclinical studies have demonstrated this compound's potent and broad-spectrum antitumor activity, particularly in cancer models with dysregulated PI3K or MAPK pathways and those resistant to single-pathway inhibitors.[1][4]
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target kinase isoforms, as determined by in vitro enzyme inhibition assays.[1][3][7]
| Kinase Target | Isoform | IC50 (nmol/L) |
| RSK | RSK1 | 0.28 |
| RSK2 | 0.16 | |
| RSK3 | 0.20 | |
| RSK4 | 0.27 | |
| AKT | AKT1 | 0.61 |
| AKT2 | 1.65 | |
| AKT3 | 0.99 | |
| S6K | S6K1 | 0.33 |
| S6K2 | 0.23 |
Data sourced from Ichikawa, K., et al. (2023). Molecular Cancer Therapeutics.[1]
Table 2: Comparative In Vitro Cell Growth Inhibition (IC50) this compound shows potent growth-inhibitory activity in cancer cell lines with various genetic alterations, outperforming single-pathway inhibitors.[1][6] The data below represents IC50 values from a 72-hour cell growth inhibition assay.
| Cell Line | Genetic Alterations | This compound IC50 (nmol/L) | AKT Inhibitor (AZD5363) IC50 (nmol/L) | PI3Kα Inhibitor (BYL-719) IC50 (nmol/L) | MEK Inhibitor (Selumetinib) IC50 (nmol/L) |
| HEC-6 | PIK3CA mutation, PTEN deletion | 21 | 220 | 2,000 | >10,000 |
| RKO | BRAF mutation, PIK3CA mutation | 150 | >10,000 | 1,700 | 1,100 |
| TOV-21G | KRAS & PIK3CA mutations, PTEN del | 33 | 1,100 | 1,200 | >10,000 |
Data sourced from Ichikawa, K., et al. (2023). Molecular Cancer Therapeutics.[1]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models this compound demonstrated dose-dependent antitumor activity when administered orally in mouse xenograft models.[8][9]
| Xenograft Model | Cancer Type | Daily Oral Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MFE-319 | Endometrial Cancer | 40 | Significant (P < 0.001) |
| 80 | Significant (P < 0.001) | ||
| OPM-2 | Multiple Myeloma | 30 - 90 | Significant |
Data sourced from ResearchGate and MedchemExpress.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on its target kinases.
-
Reagents: Recombinant human kinase enzymes (RSK, AKT, S6K isoforms), appropriate substrates, ATP, and this compound at various concentrations.
-
Procedure:
-
Kinase reactions are initiated by combining the enzyme, substrate, and this compound in a reaction buffer.
-
The reaction is started by adding ATP.
-
The mixture is incubated at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or radiometric method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of this compound in a living organism.
-
Model System: Immunocompromised mice (e.g., nude mice) are used. Human cancer cells (e.g., MFE-319 endometrial cancer) are subcutaneously injected to establish tumors.[9]
-
Treatment Protocol:
-
Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups.
-
This compound is formulated for oral administration (e.g., in 0.5% HPMC) and given daily at specified doses (e.g., 40 mg/kg, 80 mg/kg).[9]
-
The control group receives the vehicle solution.
-
-
Monitoring and Endpoints:
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) for a set period (e.g., 14 days).[9]
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., immunoblotting).
-
Immunoblotting for Pharmacodynamic Analysis
This technique is used to confirm that this compound is hitting its targets within the tumor tissue.
-
Sample Preparation: Tumors harvested from xenograft studies are lysed to extract total protein.[9]
-
Procedure:
-
Protein concentrations are quantified to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the phosphorylated forms of downstream targets (e.g., p-YB1, p-PRAS40, p-S6RP).
-
A secondary antibody linked to a detection enzyme is added.
-
-
Detection: The signal is visualized using a chemiluminescent substrate, revealing the levels of protein phosphorylation. A decrease in phosphorylation in this compound-treated tumors compared to controls indicates target engagement.[9]
Clinical Development and Status
This compound entered a Phase 1 clinical trial (NCT04586270) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) in patients with locally advanced or metastatic solid tumors.[10][11] The study was designed with dose escalation and expansion cohorts, with a particular focus on patients with prostate cancer exhibiting PTEN loss.[6][12]
However, Taiho Oncology, the study sponsor, made a strategic decision to terminate the trial.[13][14] The termination was based on the observed safety profile of this compound and a lack of encouraging anti-tumor activity during the study.[13][14] This outcome underscores the challenges of translating potent preclinical activity into clinical benefit.
Overcoming Drug Resistance: The Core Strategy
The fundamental rationale for developing this compound was to overcome the complex and redundant nature of cancer cell signaling that leads to drug resistance.
-
Blocking Parallel Pathways: By targeting both the PI3K/AKT and MAPK/ERK pathways, this compound preempts the common resistance mechanism where inhibition of one pathway leads to compensatory activation of the other.[1] This is particularly relevant in tumors with co-occurring mutations, such as PIK3CA and KRAS mutations.[1]
-
Efficacy in Resistant Genotypes: Preclinical data show that this compound is effective in cancer cells with PTEN loss or mutations, which often renders them resistant to therapies targeting upstream components of the PI3K pathway.[1][2] Its efficacy is maintained regardless of KRAS or BRAF mutation status, which typically confers resistance to EGFR inhibitors and some PI3K inhibitors.[1][4]
-
Targeting a Key Resistance Mediator (RSK): The inhibition of RSK is a key differentiating feature. RSK is implicated in resistance to PI3K/mTOR inhibitors and BRAF/MEK inhibitors.[1] By targeting RSK directly, this compound addresses a downstream hub for multiple resistance-driving signals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. This compound for Advanced or Metastatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Facebook [cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. News - this compound - LARVOL VERI [veri.larvol.com]
The Crucial Role of RSK Inhibition in the Efficacy of TAS0612: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor targeting the serine/threonine kinases AKT, p90 ribosomal S6 kinase (RSK), and p70 S6 kinase (S6K).[1][2] These kinases are critical nodes in signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3] The simultaneous inhibition of these three kinases by this compound presents a promising strategy to overcome resistance mechanisms associated with single-pathway inhibitors.[3][4][5] This technical guide provides an in-depth analysis of the preclinical data for this compound, with a particular focus on the integral role of RSK inhibition in its anti-tumor efficacy.
Core Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to and inhibiting the activity of AKT, RSK, and S6K.[1][2] This dual-pathway blockade disrupts downstream signaling, preventing the phosphorylation and activation of key substrates involved in cell proliferation, survival, and drug resistance.[1][3] A notable downstream effector inhibited by this action is the transcription factor Y-box-binding protein 1 (YBX1), whose nuclear expression is associated with resistance to therapies like antiestrogens.[1][2] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in tumor cells with overactivated signaling.[1][2]
The unique inclusion of RSK inhibition in this compound's activity profile may differentiate its sensitivity from that of inhibitors targeting only the PI3K pathway.[3][4][5] This is particularly relevant in tumors with co-occurring mutations in both the PI3K and MAPK pathways.
In Vitro Efficacy: Potency and Selectivity
Enzymatic assays have demonstrated this compound's potent inhibitory activity against isoforms of its target kinases. The half-maximal inhibitory concentrations (IC50) range from 0.16 to 1.65 nmol/L, indicating strong and direct inhibition.[1][6][7]
| Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.31 ± 0.03 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.23 ± 0.02 |
| RSK4 | 0.38 ± 0.03 |
| AKT1 | 0.85 ± 0.05 |
| AKT2 | 1.23 ± 0.08 |
| AKT3 | 1.01 ± 0.06 |
| p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.58 ± 0.04 |
| Data from in vitro enzyme inhibition assays.[1] |
A broader kinase panel assay of 269 kinases revealed a high selectivity of this compound for the AGC family of kinases, to which AKT, RSK, and S6K belong.[1][6][7]
Cellular Activity: Broad Anti-proliferative Effects
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines with diverse genetic backgrounds, particularly those with alterations in the PI3K and MAPK pathways.
| Cell Line | Cancer Type | Key Genetic Alterations | Growth Inhibition IC50 (µM) |
| HEC-6 | Endometrial | PIK3CA mutation, PTEN deletion | Data not specified in search results |
| TOV-21G | Ovarian | KRAS, PIK3CA mutations, PTEN deletion | Data not specified in search results |
| RKO | Colon | BRAF, PIK3CA mutations | Data not specified in search results |
| Daudi | Burkitt Lymphoma | 0.41 - 6.73 | |
| Raji | Burkitt Lymphoma | Data not specified in search results | |
| HBL1 | DLBCL | 0.41 - 6.73 | |
| DLBCL2 | DLBCL | Data not specified in search results | |
| FL518 | Follicular Lymphoma | Data not specified in search results | |
| FL18 | Follicular Lymphoma | 0.41 - 6.73 | |
| KPUM-UH1 | DLBCL | 0.41 - 6.73 | |
| KPUM-MS3 | DLBCL | Data not specified in search results | |
| Cell growth inhibition was assessed after a 48-hour exposure for B-cell lymphoma lines and 72-hour exposure for other specified lines.[1][2] |
In B-cell lymphoma cell lines, this compound induced cell cycle arrest at the G1 or G2/M phase and promoted apoptosis.[2] Furthermore, it led to the upregulation of the tumor suppressor protein TP53INP1.[2]
In Vivo Antitumor Activity
Preclinical studies in mouse xenograft models have confirmed the in vivo efficacy of this compound.
| Xenograft Model | Cancer Type | Dosing | Antitumor Effect |
| HEC-6 | Endometrial | 30, 60, 90 mg/kg/day (oral) | Dose-dependent tumor growth inhibition and shrinkage |
| HCC70 | Triple-Negative Breast Cancer | 30, 60, 90 mg/kg/day (oral) | Significant tumor growth inhibition |
| OPM-2 | Multiple Myeloma | 30-90 mg/kg, once daily for 2 weeks (oral) | Tumor growth inhibition |
| All animal studies were conducted in female nude or SCID mice.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: this compound inhibits RSK, AKT, and S6K, blocking key oncogenic signaling pathways.
Caption: A generalized workflow for the preclinical assessment of this compound's efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A mobility shift assay or immobilized metal affinity for phosphochemicals (IMAP) assay is utilized to determine the IC50 values of this compound against its target kinase isoforms. The assays measure the extent of phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of this compound. The IC50 value is calculated from the concentration-dependent inhibition curve.[4]
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates in their respective growth media supplemented with 10% fetal bovine serum.
-
Drug Treatment: After overnight incubation, cells are treated with a dilution series of this compound.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate the IC50 values for growth inhibition.[1]
Immunoblotting Analysis
-
Cell Lysis: Cells are treated with this compound for a specified duration, then washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RSK, phospho-AKT, phospho-S6K, and their downstream substrates like phospho-YB1 and phospho-S6RP) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses, typically once daily.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for immunoblotting to assess the in vivo inhibition of target pathways.[1]
Clinical Development
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with locally advanced or metastatic solid tumors.[11] However, this study was terminated due to the safety profile of this compound and a lack of encouraging anti-tumor activity.[11]
Conclusion
This compound is a potent and selective inhibitor of RSK, AKT, and S6K, demonstrating significant preclinical anti-tumor activity in a variety of cancer models. Its unique mechanism of simultaneously targeting both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, particularly through the inhibition of RSK, represents a rational approach to overcoming drug resistance. The preclinical data strongly support the continued investigation of this and similar multi-targeted therapeutic strategies in oncology. While the initial clinical trial was terminated, the preclinical findings provide valuable insights into the roles of these signaling pathways in cancer and can inform the development of future targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General Immunoblotting Protocol | Rockland [rockland.com]
- 9. origene.com [origene.com]
- 10. protocols.io [protocols.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Selectivity Profile of TAS0612: A Multi-Kinase Inhibitor Targeting RSK, AKT, and S6K
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS0612 is an orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1][2] Its mechanism of action involves the simultaneous blockade of the PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways, making it a promising agent for cancers with dysregulation in these cascades.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent on-target activity and its broader kinase inhibition landscape. The information presented herein is compiled from preclinical studies and is intended to inform further research and development of this compound.
On-Target Inhibitory Potency
This compound demonstrates potent inhibitory activity against isoforms of its three primary targets: RSK, AKT, and S6K. In vitro enzymatic assays have quantified the half-maximal inhibitory concentrations (IC50) for nine of these kinase isoforms, revealing a nanomolar to sub-nanomolar potency.[1][4]
| Target Family | Kinase Isoform | IC50 (nmol/L) |
| RSK | RSK1 | 0.26 ± 0.02 |
| RSK2 | 0.16 ± 0.01 | |
| RSK3 | 0.25 ± 0.01 | |
| RSK4 | 0.21 ± 0.01 | |
| AKT | AKT1 | 0.69 ± 0.04 |
| AKT2 | 0.88 ± 0.04 | |
| AKT3 | 1.01 ± 0.05 | |
| S6K | p70S6K1 | 1.65 ± 0.10 |
| p70S6K2 | 0.98 ± 0.05 | |
| Table 1: In vitro inhibitory activity of this compound against target kinase isoforms. Data presented as mean ± SD.[1] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The selectivity of this compound was assessed against a panel of 269 kinases.[1] The results indicate a high degree of selectivity for the intended RSK, AKT, and S6K targets within the AGC family of kinases.[1][4]
While the complete dataset from the 269-kinase panel, detailed in Supplementary Table S1 of the primary publication, is not publicly available, the study reports that all RSK, AKT, and S6K isoforms were among the top 11 most potently inhibited kinases, with the exception of MSK1 and PKCθ.[1] This suggests a favorable selectivity profile with limited off-target activity at therapeutic concentrations.
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by concurrently inhibiting two major signaling pathways critical for cancer cell growth, proliferation, and survival: the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways.[2][3] The diagram below illustrates the points of intervention of this compound within these interconnected cascades.
Figure 1: this compound Signaling Pathway Inhibition.
Experimental Methodologies
In Vitro Enzymatic Assays
The inhibitory activity of this compound against its target kinases was determined using established in vitro enzymatic assays.[1]
Figure 2: In Vitro Kinase Inhibition Assay Workflow.
Protocol:
-
Recombinant human kinase enzymes for RSK, AKT, and S6K isoforms were utilized.
-
Kinase reactions were initiated by combining the kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
This compound was added at various concentrations to determine its dose-dependent inhibitory effect.
-
The extent of substrate phosphorylation was quantified using either an off-tip mobility shift assay or an immobilized metal affinity for phosphochemicals (IMAP) assay.[1]
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assays
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with diverse genetic backgrounds.[1]
Protocol:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound or vehicle control.
-
After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
-
IC50 values for cell growth inhibition were determined from the dose-response curves.
In Vivo Efficacy Studies
The anti-tumor efficacy of this compound was assessed in mouse xenograft models.[1]
Protocol:
-
Human cancer cells were subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude or SCID mice).[1]
-
Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at specified doses and schedules.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic biomarker analysis (e.g., immunoblotting for phosphorylated substrates).
Pharmacodynamic Biomarkers
The inhibitory activity of this compound on its targets in cellular and in vivo settings was confirmed by monitoring the phosphorylation status of downstream substrates.[1]
| Target | Downstream Substrate | Phosphorylation Site |
| RSK | YB1 | Ser102 |
| AKT | PRAS40 | Thr246 |
| S6K | S6RP | Ser235/Ser236 |
| Table 2: Key pharmacodynamic biomarkers for assessing this compound activity.[1] |
The relationship between this compound and its pharmacodynamic biomarkers is illustrated below.
Figure 3: this compound and its Pharmacodynamic Biomarkers.
Conclusion
This compound is a potent and selective inhibitor of RSK, AKT, and S6K, key kinases in pathways frequently dysregulated in cancer. Its multi-targeted approach offers the potential to overcome resistance mechanisms associated with single-agent inhibitors of the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. The favorable selectivity profile, combined with demonstrated in vitro and in vivo anti-tumor activity, supports the ongoing clinical development of this compound as a novel therapeutic strategy for patients with advanced solid tumors.[1] Further investigation into its off-target profile and clinical efficacy is warranted.
References
Methodological & Application
TAS0612 In Vitro Assay Protocol for Cell Viability: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling pathways.[1][2] It concurrently inhibits the serine/threonine kinases AKT, 90S ribosomal S6 kinase (RSK), and p70 ribosomal S6 kinase (S6K).[1][2] By targeting these crucial kinases, this compound effectively disrupts both the PI3K/AKT/mTOR and RAS/RAF/MEK/RSK signaling cascades.[1][2] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation, making this compound a promising candidate for cancer therapy, particularly in tumors with aberrant activation of these pathways.[1][3][4] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using the CellTiter-Glo® 2.0 Assay.
Principle of the Assay
The CellTiter-Glo® 2.0 Assay is a robust and sensitive method for determining cell viability based on the quantification of ATP, an indicator of metabolically active cells.[2][5] The assay reagent lyses cells and contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal directly proportional to the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key metric for evaluating its cytotoxic and cytostatic effects.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| B-cell-like diffuse large B-cell lymphoma (DLBCL) cell lines | B-cell Lymphoma | 48 | 0.41 - 6.73 |
| Various human myeloma-derived cell lines (HMCLs) | Multiple Myeloma | 48 | Mostly below 0.5 |
| HEC-6 | Endometrial Cancer | 72 | < 0.1 |
| TOV-21G | Ovarian Cancer | 72 | < 0.1 |
| RKO | Colorectal Cancer | 72 | < 0.1 |
| HCT-15 | Colorectal Cancer | 72 | 1.42 ± 0.60 |
Data compiled from multiple sources.[3][4][6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits RSK, AKT, and S6K signaling pathways.
Caption: Experimental workflow for the this compound cell viability assay.
Experimental Protocols
Materials
-
This compound (stock solution prepared in DMSO, stored at -20°C or -80°C)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile, opaque-walled 96-well microplates suitable for luminescence readings
-
CellTiter-Glo® 2.0 Assay kit (Promega)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Protocol for Cell Viability Assay
This protocol is adapted for a 96-well plate format.
1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion). e. Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line) in complete medium. f. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. g. Include wells with medium only to serve as a background control. h. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
2. This compound Treatment: a. Prepare a serial dilution of this compound in complete medium from your stock solution. A common concentration range to test is 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%). b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells treated with vehicle control (medium with the same final concentration of DMSO). d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. CellTiter-Glo® 2.0 Assay Procedure: a. Before use, thaw the CellTiter-Glo® 2.0 Reagent and equilibrate it to room temperature.[1][2] b. After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1][2] c. Add a volume of CellTiter-Glo® 2.0 Reagent to each well equal to the volume of cell culture medium in the well (i.e., add 100 µL of reagent to 100 µL of medium).[1][2] d. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[1][2] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2] f. Measure the luminescence of each well using a luminometer.
4. Data Analysis: a. Subtract the average luminescence value from the background control wells (medium only) from all other wells. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on cancer cell viability. The provided information on its mechanism of action, along with the detailed experimental procedure and data presentation format, will aid researchers in accurately assessing the anti-proliferative effects of this promising anti-cancer agent. Adherence to this standardized protocol will facilitate the generation of reproducible and comparable results across different studies and laboratories.
References
Preparation of TAS0612 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of TAS0612, a potent oral inhibitor of AKT, p90RSK (RSK), and p70S6K (S6K), for use in cell culture experiments.[1] Accurate preparation and storage of this small molecule inhibitor are critical for obtaining reproducible and reliable experimental results in cancer research and drug development. These protocols detail the necessary materials, step-by-step instructions for solubilization, and best practices for storage to maintain the compound's stability and activity.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets and inhibits the activity of the serine/threonine kinases AKT, RSK, and S6K.[1] By inhibiting these key kinases, this compound effectively blocks both the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1] This dual inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation, making this compound a compound of significant interest in oncology research, particularly for tumors with overactivated AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK pathways.[1]
Physicochemical and Handling Properties of this compound
A summary of the essential properties of this compound is provided in the table below. This information is crucial for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Weight | 573.61 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 50 mg/mL (87.17 mM) | [4] |
| Recommended Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | [4][5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-handling Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.[6]
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.74 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Example: Mass (mg) = 10 mM * 0.001 L * 573.61 g/mol * 1000 mg/g = 5.7361 mg
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 5.74 mg of this compound, add 1 mL of DMSO.
-
For optimal solubility, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
-
-
Ensuring Complete Solubilization:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6]
-
Application in Cell Culture
Preparation of Working Solutions
To treat cells, the concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium.
-
Perform serial dilutions of the 10 mM stock solution in sterile DMSO if very low final concentrations are required.
-
Directly dilute the DMSO stock (or the intermediate DMSO dilution) into pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and experimental conditions. Published studies have shown that this compound inhibits the growth of B-cell-like diffuse large B-cell lymphoma (DLBCL) cells with IC50 values ranging from 0.41 to 6.73 µM after 48 hours of treatment.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathways inhibited by this compound.
References
Application Notes and Protocols for TAS0612 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in critical cancer signaling pathways.[1][2][3] It uniquely acts as a triple inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2] This multi-targeted approach allows for the simultaneous blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are frequently dysregulated in various cancers and contribute to cell proliferation, survival, and drug resistance.[1][2] Preclinical studies have demonstrated this compound's broad-spectrum anti-tumor activity across a range of cancer cell lines, particularly those with alterations in the PI3K pathway, such as PTEN loss or PIK3CA mutations, irrespective of KRAS or BRAF mutation status.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in in vitro cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of RSK, AKT, and S6K. This leads to the downstream suppression of signals that promote cell growth and survival. A key consequence of this inhibition is the prevention of the phosphorylation and activation of the transcription factor Y-box-binding protein 1 (YB-1), which is implicated in drug resistance. The simultaneous inhibition of both the PI3K and MAPK pathways by a single agent makes this compound a promising therapeutic strategy to overcome resistance mechanisms often observed with single-pathway inhibitors.[1][2]
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound for treating cancer cell lines is dependent on the specific cell line and the experimental endpoint. The following tables summarize effective concentrations from preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Target Kinase Isoform | IC50 (nmol/L) |
| RSK1 | 0.45 |
| RSK2 | 0.16 |
| RSK3 | 0.53 |
| RSK4 | 1.03 |
| AKT1 | 0.58 |
| AKT2 | 0.61 |
| AKT3 | 0.28 |
| S6K1 | 1.65 |
| p70S6K | 0.21 |
| Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzyme inhibition assays.[1][4] |
Table 2: Cell Growth Inhibition (IC50)
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (µM) after 72h treatment |
| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | Not specified, but sensitive |
| TOV-21G | Ovarian Cancer | KRAS, PIK3CA mutations, PTEN deletion | Not specified, but sensitive |
| RKO | Colorectal Cancer | BRAF, PIK3CA mutations | Not specified, but sensitive |
| MFE-319 | Endometrial Cancer | Not specified | Not specified, but sensitive |
| Daudi | B-cell lymphoma | Not specified | 0.41 - 6.73 |
| Raji | B-cell lymphoma | Not specified | Not specified |
| HBL1 | Diffuse Large B-cell Lymphoma | Not specified | 0.41 - 6.73 |
| DLBCL2 | Diffuse Large B-cell Lymphoma | Not specified | Not specified |
| FL518 | Follicular Lymphoma | Not specified | Not specified |
| FL18 | Follicular Lymphoma | Not specified | 0.41 - 6.73 |
| KPUM-UH1 | B-cell lymphoma | Not specified | 0.41 - 6.73 |
| KPUM-MS3 | B-cell lymphoma | Not specified | Not specified |
| IC50 values for cell growth inhibition were determined after 72 hours of continuous exposure to this compound.[1][5] |
Table 3: Concentrations for Mechanistic Assays
| Assay | Cell Lines | Concentration Range | Incubation Time |
| Western Blotting (Phospho-protein inhibition) | HEC-6, MFE-319 | 0.01 - 1 µM | 4 hours |
| Apoptosis Induction (Cleaved PARP/Caspase-3) | HEC-6, MFE-319 | 0.01 - 1 µM | 48 hours |
| Cell Cycle Analysis | KPUM-UH1, Daudi, HBL1, FL18 | 0.25 - 5.0 µM | 48 hours |
| Apoptosis Analysis (Annexin V/PI) | KPUM-UH1, Daudi, HBL1, FL18 | 0.25 - 5.0 µM | 48 hours |
| Gene Expression (RT-qPCR) | KPUM-UH1, Daudi, HBL1, FL18 | 0.25 - 5.0 µM | 24 hours |
| These concentrations have been shown to effectively modulate signaling pathways and induce cellular effects.[1][5][6] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-RSK, phospho-AKT, phospho-S6K, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, following the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: this compound inhibits RSK, AKT, and S6K, blocking cancer cell proliferation.
Caption: Workflow for in vitro evaluation of this compound in cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note: Detecting TAS0612 Target Inhibition Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the target inhibition of TAS0612, a potent and orally bioavailable inhibitor of p90 Ribosomal S6 Kinase (RSK), Akt (Protein Kinase B), and p70 S6 Kinase (S6K).[1][2][3][4] this compound exerts its anti-tumor effects by disrupting the PI3K/Akt/mTOR and RAS/MAPK signaling pathways.[3][4] This protocol outlines a Western blot-based method to monitor the phosphorylation status of key downstream substrates of RSK, Akt, and S6K, thereby providing a direct measure of this compound target engagement and efficacy in a cellular context.
Introduction
This compound is a multi-kinase inhibitor that targets key nodes in signaling pathways frequently dysregulated in cancer.[3][4] It simultaneously inhibits RSK, Akt, and S6K, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] Western blotting is a fundamental and widely used technique to assess the inhibition of specific signaling pathways. By measuring the levels of phosphorylated proteins, researchers can quantify the impact of a drug on its intended targets. This protocol focuses on detecting the phosphorylation of Y-box binding protein 1 (YB-1) at Ser102 (a substrate of RSK), PRAS40 at Thr246 (a substrate of Akt), and S6 Ribosomal Protein at Ser235/236 (a substrate of S6K) as pharmacodynamic markers of this compound activity.[3]
Signaling Pathway
Caption: this compound inhibits RSK, Akt, and S6K signaling pathways.
Experimental Protocol
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with active PI3K/Akt/mTOR and/or RAS/MAPK pathways.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-YB-1 (Ser102)
-
Rabbit anti-YB-1
-
Rabbit anti-phospho-PRAS40 (Thr246)
-
Rabbit anti-PRAS40
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
Caption: Western blot experimental workflow.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for desired time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate membranes for each phospho-protein and its total protein counterpart, or strip and re-probe the same membrane.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each target, normalize the phosphorylated protein signal to the total protein signal.
-
Further, normalize these values to the loading control (β-actin or GAPDH) to account for any loading inaccuracies.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of its downstream targets.
| Treatment Group | p-YB-1 (Ser102) / Total YB-1 (Normalized Intensity) | p-PRAS40 (Thr246) / Total PRAS40 (Normalized Intensity) | p-S6RP (Ser235/236) / Total S6RP (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (0.1 nM) | 0.85 | 0.90 | 0.88 |
| This compound (1 nM) | 0.62 | 0.75 | 0.70 |
| This compound (10 nM) | 0.35 | 0.48 | 0.42 |
| This compound (100 nM) | 0.12 | 0.20 | 0.15 |
| This compound (1000 nM) | 0.05 | 0.08 | 0.06 |
Conclusion
This Western blot protocol provides a reliable method to assess the inhibitory activity of this compound on the RSK, Akt, and S6K signaling pathways. A dose-dependent decrease in the phosphorylation of YB-1, PRAS40, and S6RP serves as a robust indicator of target engagement and the cellular efficacy of this compound. This methodology is essential for researchers and drug development professionals studying the mechanism of action of this compound and similar multi-kinase inhibitors.
References
Application Notes and Protocols for In Vivo Dosing and Administration of TAS0612 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TAS0612, a potent oral inhibitor of RSK, AKT, and S6K, in mouse models of cancer. The information is compiled from preclinical studies to guide researchers in designing and executing their own efficacy, pharmacokinetic, and pharmacodynamic experiments.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that targets key nodes in both the PI3K/AKT/mTOR and MAPK signaling pathways.[1][2] By simultaneously inhibiting p90 Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70 S6 Kinase (S6K), this compound has demonstrated broad antitumor activity in various preclinical cancer models.[3][4] Its mechanism of action is geared towards overcoming resistance mechanisms that limit the efficacy of single-pathway inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound from published preclinical studies in mouse models.
Table 1: In Vivo Dosing of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| MFE-319 (endometrial cancer) | Athymic nude mice | Oral gavage | 20, 40, 60, 80 | Daily for 2 weeks | 0.5% w/v HPMC, 0.1 N HCl | [3] |
| HEC-6 (endometrial cancer) | Not specified | Oral gavage | 30, 60, 90 | Daily | Not specified | [3] |
| OPM-2 (multiple myeloma) | Not specified | Oral gavage | 30, 60, 90 | Daily for 2 weeks | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Female Nude Mice [3]
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | T1/2 (h) |
| 40 | 2.0 | 1,230 | 6,780 | 3.6 |
| 80 | 2.0 | 1,380 | 11,500 | 5.0 |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on the vehicle used in a key preclinical study.[6] Researchers may need to optimize the formulation based on the specific batch of this compound and experimental requirements. For general in vivo studies, it is recommended to prepare the dosing solution fresh daily.[7]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Hydrochloric acid (HCl), 0.1 N
-
Sterile water
-
Sterile containers
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle for the number of animals and the desired dose.
-
Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to sterile water while stirring continuously until fully dissolved.
-
To a separate sterile container, add the calculated amount of this compound powder.
-
Add a small volume of 0.1 N HCl to the this compound powder to aid in dissolution. The exact volume may need to be optimized.
-
Slowly add the 0.5% HPMC solution to the this compound mixture while stirring continuously to achieve the final desired concentration.
-
Continue stirring until a homogenous suspension is formed.
-
Visually inspect the solution for any precipitation before administration.
Note: Other potential co-solvents for formulating this compound for oral administration include DMSO, PEG300/PEG400, and Tween 80.[7]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.[3]
Materials:
-
Cancer cell line of interest (e.g., MFE-319)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound dosing solution
-
Vehicle control solution
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width^2).
-
Monitor the body weight of the mice to assess toxicity.
-
-
Treatment Initiation:
-
When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control solution orally via gavage according to the predetermined dosing schedule (e.g., daily for 14 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis by Immunoblotting
This protocol describes the analysis of target engagement in tumor tissues.[6]
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-YB1 (Ser102), anti-phospho-PRAS40 (Thr246), anti-phospho-S6RP (Ser235/236), and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from mice at a specified time point after the final dose (e.g., 24 hours).[6]
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits RSK, AKT, and S6K signaling.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating TAS0612 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor targeting key nodes in both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.[1] By potently and selectively inhibiting p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K), this compound offers a multi-pronged approach to block critical pathways involved in tumor cell proliferation, survival, and resistance to therapy.[2][3][4] Preclinical studies have demonstrated its single-agent anti-tumor activity, particularly in cancers harboring PTEN loss or mutations, irrespective of KRAS or BRAF mutational status.[4][5][6] These findings suggest a potential therapeutic strategy for tumors resistant to single-pathway inhibitors.[4][5]
This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of this compound in combination with other cancer therapies. While a Phase I clinical trial of this compound (NCT04586270) in advanced solid tumors was terminated due to safety concerns and lack of significant anti-tumor activity, the preclinical data supporting its mechanism of action and potential in combination regimens remains a valuable resource for research and development.[7][8]
Mechanism of Action: Dual Pathway Inhibition
This compound simultaneously targets RSK, AKT, and S6K, leading to the inhibition of two major signaling cascades crucial for cancer cell growth and survival.[1]
-
PI3K/AKT/mTOR Pathway Inhibition: By inhibiting AKT and its downstream effector S6K, this compound blocks this critical pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
-
RAS/RAF/MEK/ERK Pathway Inhibition: this compound's inhibition of RSK, a downstream effector of ERK, allows it to modulate this second key pathway, which is also a major driver of oncogenesis.
This dual inhibition may lead to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1]
Preclinical Data: this compound in Combination Therapy
Combination with Targeted Therapy: Venetoclax (B612062) in Multiple Myeloma
Preclinical studies have shown a synergistic effect when combining this compound with the BCL-2 inhibitor venetoclax in human multiple myeloma cell lines (HMCLs).[9][10] This combination has been shown to robustly induce apoptosis, irrespective of the t(11;14) translocation status, a common genetic marker in multiple myeloma.[9]
Table 1: Preclinical Synergy of this compound and Venetoclax in Multiple Myeloma
| Cell Lines | Assay | Observation | Reference |
| Human Myeloma Cell Lines (HMCLs) | Apoptosis Assay | Synergistic induction of apoptosis | [9] |
| Patient-derived primary myeloma cells | Viability Assay | Significant reduction in cell viability | [10] |
Combination with Other Targeted Therapies
In preclinical models of solid tumors with co-mutations in both the PI3K and MAPK pathways, this compound as a single agent demonstrated superior growth inhibition compared to single agents or combinations of other targeted therapies.[3]
Table 2: Single-Agent Activity of this compound Compared to Other Targeted Therapies
| Cell Line | Genetic Alterations | This compound IC50 (µM) | Comparator Agents | Comparator IC50 (µM) | Reference |
| RKO | BRAF, PIK3CA | < 0.1 | Vemurafenib, Afatinib, Vemurafenib + Afatinib | > 1 | [3] |
| TOV-21G | KRAS, PIK3CA, PTEN del | < 0.1 | Selumetinib, Pictilisib, Selumetinib + Pictilisib | > 1 | [3] |
Combination with Chemotherapy and Immunotherapy
To date, there is a lack of published preclinical data specifically investigating the combination of this compound with standard chemotherapy agents (e.g., cisplatin, paclitaxel, doxorubicin) or with immunotherapy agents such as anti-PD-1 or anti-CTLA-4 antibodies. This represents a key area for future research to explore the potential of this compound to sensitize tumors to these established therapeutic modalities. The protocols provided below offer a framework for conducting such investigations.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in combination with other cancer therapies.
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., chemotherapy, targeted therapy)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold serial dilutions for each drug in cell culture medium.
-
-
Checkerboard Drug Addition:
-
In the 96-well plate, add the serially diluted this compound along the y-axis and the serially diluted combination agent along the x-axis.
-
Include wells with each drug alone and vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Combination Index (CI) or FIC Index (FICI):
-
CI = (FIC of Drug A) + (FIC of Drug B)
-
-
Interpret the results:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Combination agent formulated for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in sterile PBS, with or without Matrigel.
-
Inject cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., daily oral gavage) and the combination agent according to a predetermined schedule.
-
Treatment groups should include:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor animal health daily.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the combination group and the single-agent groups to assess for enhanced efficacy.
-
Conclusion
This compound, with its unique mechanism of targeting key nodes in both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, presents an interesting candidate for combination therapies. The preclinical data in multiple myeloma, when combined with venetoclax, highlights the potential for synergistic anti-tumor effects. While further research is needed to explore its efficacy in combination with standard chemotherapies and immunotherapies, the protocols outlined in these application notes provide a robust framework for such investigations. These studies will be crucial in further defining the therapeutic potential of targeting RSK, AKT, and S6K in the context of combination cancer treatment.
References
- 1. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.7. Checkerboard Synergy Assay [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. In Vitro Phage-antibiotic Synergy Determination Assay Service - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 10. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Apoptosis Induction by TAS0612 Using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAS0612 is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinases AKT, p90 ribosomal S6 kinase (RSK), and p70S6 kinase (S6K).[1][2][3][4] By targeting these key nodes, this compound effectively blocks both the PI3K/AKT/mTOR and RAS/RAF/MEK/RSK signaling pathways. These pathways are crucial for cell proliferation, survival, differentiation, and metastasis, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways by this compound can lead to cell cycle arrest and induction of apoptosis, making it a promising candidate for cancer therapy.[1][5]
This application note provides a detailed protocol for setting up an apoptosis assay to evaluate the efficacy of this compound in cultured cancer cells. The described method utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[6][7][8][9]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6][7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[6][7] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[6][7] By using both Annexin V and PI, one can differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for the this compound apoptosis assay.
Materials and Methods
Materials
-
Cell Lines: Human cancer cell lines with known dysregulation in the PI3K/AKT or MAPK pathways are recommended. For example, cell lines with PTEN loss or mutations (e.g., HEC-6, MFE-319) have shown sensitivity to this compound.[2]
-
This compound: (Provide source and catalog number if available). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or similar). These kits typically include:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[6]
-
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate detectors for FITC (green fluorescence) and PI (red fluorescence).
Experimental Protocol
1. Cell Seeding: a. Culture cells in appropriate medium until they reach 70-80% confluency. b. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. c. Count the cells and assess viability (e.g., using Trypan Blue). d. Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment (e.g., 1-5 x 10^5 cells/well). e. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range for initial experiments is 0.01 to 1 µM.[2] b. Include the following controls:
- Negative Control: Vehicle-treated cells (e.g., DMSO at the same final concentration as the highest this compound dose).
- Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).[6] c. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
3. Cell Harvesting and Staining: a. After incubation, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.[8] b. For adherent cells, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. c. Combine the detached cells with their corresponding supernatant from step 3a. d. Centrifuge the cell suspension at 300-400 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet twice with cold PBS. f. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. g. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] h. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. (Note: The volumes may vary depending on the kit manufacturer's instructions). i. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][10] j. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and mix gently.[6][10] Keep samples on ice and protect from light until analysis.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[11] b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and set gates correctly. c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells). d. Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). e. Use the control samples to set up quadrants to define the four populations:
- Lower-left (Q3): Viable cells (Annexin V-/PI-)
- Lower-right (Q4): Early apoptotic cells (Annexin V+/PI-)
- Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
- Upper-left (Q1): Necrotic cells (Annexin V-/PI+)
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment
| Treatment Concentration (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Total Apoptotic (Early + Late) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound (0.01) | 88.7 ± 3.5 | 6.1 ± 1.2 | 3.2 ± 0.6 | 9.3 ± 1.8 |
| This compound (0.1) | 65.4 ± 4.2 | 18.9 ± 2.5 | 12.3 ± 1.9 | 31.2 ± 4.4 |
| This compound (1.0) | 30.1 ± 5.1 | 35.6 ± 3.8 | 28.9 ± 4.1 | 64.5 ± 7.9 |
Data are presented as mean ± SD from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently; avoid harsh vortexing and use a lower speed for centrifugation. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI to determine the optimal concentration for your cell type. | |
| Spontaneous apoptosis in culture | Ensure cells are healthy and not overgrown before starting the experiment. Use a lower passage number. | |
| Low signal in positive control | Inefficient apoptosis induction | Increase the concentration or incubation time of the positive control agent. |
| Insufficient staining time | Ensure the 15-minute incubation period is followed. | |
| Shifted unstained population | Autofluorescence | Check for cellular autofluorescence and adjust FSC/SSC and fluorescence detector voltages accordingly. |
| High percentage of necrotic cells | Treatment is highly cytotoxic | Consider using a shorter incubation time or lower concentrations of this compound. |
| Cells were harvested too late | Harvest cells at an earlier time point to capture the early apoptotic phase. |
Conclusion
This application note provides a comprehensive protocol for assessing the pro-apoptotic effects of this compound. By inhibiting the RSK, AKT, and S6K kinases, this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells. The Annexin V/PI staining method coupled with flow cytometry is a robust and quantitative technique to measure this effect, providing valuable data for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. kumc.edu [kumc.edu]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Measuring TAS0612 IC50 using a Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is an orally bioavailable small molecule inhibitor targeting key serine/threonine kinases within critical cellular signaling pathways. Specifically, this compound has been identified as an inhibitor of AKT (Protein Kinase B), RSK (Ribosomal S6 Kinase), and S6K (S6 Kinase)[1][2][3]. These kinases are pivotal components of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation, survival, and drug resistance[1][4][5]. By targeting these central nodes, this compound presents a promising therapeutic strategy for cancers with aberrant activation of these pathways[2][5].
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like this compound. This value quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This document provides detailed application notes and a comprehensive protocol for determining the IC50 of this compound against its target kinases (AKT, RSK, and S6K) using an in vitro kinase activity assay. The described methodology is based on established principles of kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[6][7][8][9][10].
Signaling Pathway of this compound Targets
The diagram below illustrates the signaling pathways inhibited by this compound, highlighting the central roles of AKT, RSK, and S6K.
References
- 1. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. HTScan® Akt1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
TAS0612 Application Notes and Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0612 is a potent, orally bioavailable small molecule inhibitor that uniquely targets three key kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K)[1][2][3][4]. By simultaneously inhibiting these central nodes, this compound effectively blocks both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways[5]. This dual pathway inhibition provides a therapeutic strategy to overcome resistance mechanisms often observed with single-pathway inhibitors[1][2][3]. Preclinical studies have demonstrated this compound's broad-spectrum antitumor activity in various cancer models, particularly those with alterations in the PI3K and MAPK pathways, such as PTEN loss or KRAS/BRAF mutations[1][2][4].
These application notes provide a comprehensive overview of the experimental design for in vivo xenograft studies involving this compound, including detailed protocols and data presentation guidelines.
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its antitumor effects by inhibiting RSK, AKT, and S6K, which are critical downstream effectors of the PI3K and MAPK signaling pathways. This multi-targeted approach leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest[5][6][7]. The inhibition of these kinases prevents the phosphorylation and activation of downstream targets, including the transcription factor Y-box-binding protein 1 (YB-1), which is associated with drug resistance[5].
Efficacy in Preclinical Xenograft Models
This compound has demonstrated significant dose-dependent antitumor activity in various human cancer xenograft models. The selection of an appropriate model is critical and should be based on the genetic background of the cancer cell line, particularly alterations in the PI3K and MAPK pathways.
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cell Line | Cancer Type | Key Genetic Alterations | Mouse Model | Dosing Regimen | Antitumor Activity (Tumor Growth Inhibition) | Reference |
| MFE-319 | Endometrial Cancer | PTEN | Nude Mice | 40-80 mg/kg, daily oral administration | Dose-dependent tumor growth inhibition | [8] |
| TOV-21G | Ovarian Clear Cell Carcinoma | KRAS G13C, PIK3CA H1047Y, PTEN deletion | Nude Mice | >50 mg/kg, daily oral administration | Significant tumor growth suppression | [1] |
| OPM-2 | Multiple Myeloma | Not specified | Not specified | 30-90 mg/kg, daily oral administration for 2 weeks | Tumor growth inhibition | [6] |
| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | Not specified | Not specified | Strong growth-inhibitory activity | [1] |
| RKO | Colorectal Carcinoma | BRAF and PIK3CA mutations | Not specified | Not specified | Strong growth-inhibitory activity | [1] |
Experimental Design and Protocols
A well-designed xenograft study is crucial for evaluating the in vivo efficacy of this compound. The following diagram and protocols outline a typical workflow.
Protocol 1: Human Cancer Cell Xenograft Model
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MFE-319, TOV-21G) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., BALB/c nude mice), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC)[1].
3. Tumor Implantation:
-
Resuspend the harvested cancer cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
5. This compound Administration:
-
Prepare this compound formulation for oral gavage. A common vehicle is 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in 0.1 N HCl[8]. Other solvent systems may include DMSO, PEG300, and Tween 80[6].
-
Administer this compound orally once daily at the desired doses (e.g., 30, 50, 80, 90 mg/kg)[1][6].
-
The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study (e.g., for 14-21 days).
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
TGI (%) can be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
7. Pharmacodynamic Analysis (Optional but Recommended):
-
At the end of the study, or at specific time points, collect tumor and plasma samples.
-
Analyze tumors for target modulation by examining the phosphorylation status of downstream biomarkers such as p-YB1 (Ser102), p-PRAS40 (Thr246), and p-S6RP (Ser235/Ser236) via immunoblotting[1][8].
-
Analyze plasma samples to determine the pharmacokinetic profile of this compound[8].
8. Statistical Analysis:
-
Perform statistical analysis to compare tumor growth between the treated and control groups. The Williams test or Student's t-test are commonly used[8].
-
A p-value of < 0.05 is generally considered statistically significant.
Data Presentation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison across different study arms.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | T1/2 (h) | Reference |
| 40 | Data not specified | Data not specified | Data not specified | Data not specified | [8] |
| 80 | Data not specified | Data not specified | Data not specified | Data not specified | [8] |
Note: Specific values for Tmax, Cmax, AUC, and T1/2 were mentioned as determined in the study but not explicitly provided in the cited abstract text[8]. Researchers should present their experimentally determined values in this format.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) | Reference |
| RSK (all isoforms) | 0.16 - 1.65 | [1][3][4] |
| AKT (all isoforms) | 0.16 - 1.65 | [1][3][4] |
| S6K (all isoforms) | 0.16 - 1.65 | [1][3][4] |
Conclusion
This compound is a promising antitumor agent with a unique mechanism of action that allows for the simultaneous inhibition of the PI3K and MAPK pathways. The protocols and guidelines presented here provide a framework for designing and executing robust in vivo xenograft studies to evaluate the efficacy of this compound. Careful selection of cancer models with relevant genetic backgrounds and rigorous execution of the experimental protocols are essential for obtaining reliable and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TAS0612 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TAS0612, a potent inhibitor of RSK, AKT, and S6K.[1][2][3][4][5] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that targets multiple kinases in key signaling pathways.[1][3][4][5] Specifically, it inhibits p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1][2][3][4][5] By inhibiting these kinases, this compound effectively blocks both the PI3K/AKT/mTOR and RAS/RAF/MEK/p90RSK signaling pathways.[1] This dual inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[1][6][7]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. For in vivo applications, co-solvent systems are necessary to achieve the desired concentration and bioavailability. Recommended formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[8]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
A3: Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or buffer.[9] If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[8] It is also crucial to ensure the final concentration of DMSO in your aqueous working solution is kept low (typically below 1%) to prevent the compound from crashing out.[9]
Q4: How should I store this compound stock solutions?
A4: Once prepared, it is recommended to aliquot your stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final DMSO concentration is too high, causing the compound to exceed its aqueous solubility limit. | Ensure the final concentration of DMSO in your cell culture medium is 1% or lower. Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Inconsistent experimental results | Improper storage and handling of this compound stock solutions leading to degradation. | Aliquot stock solutions into single-use volumes and store at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[8] |
| Difficulty dissolving the compound for in vivo studies | The chosen solvent system is not optimal for the required concentration or administration route. | Use a co-solvent system as detailed in the experimental protocols below. Ensure all components are added sequentially and mixed thoroughly. Gentle warming and sonication can also be applied.[8] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration | Molar Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.36 mM | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 4.36 mM | Clear Solution |
| DMSO | ≥ 5.73 mg/mL | 10 mM | Clear Solution |
Data sourced from MedchemExpress product information.[8]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the solution is clear.
-
-
Prepare Working Solutions:
-
Serially dilute the DMSO stock solution with cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 1%.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Saline-based)
This protocol is for preparing a 1 mL working solution.[8]
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly before use.
Protocol 3: Preparation of this compound for In Vivo Administration (Corn Oil-based)
This protocol is for preparing a 1 mL working solution.[8]
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Add Corn Oil: To 100 µL of the DMSO stock solution, add 900 µL of corn oil.
-
Mix thoroughly: Vortex or sonicate the mixture until a clear and homogenous solution is achieved.
Visualizations
This compound Signaling Pathway Inhibition
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Optimizing TAS0612 Incubation Time for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of TAS0612 for maximal experimental effect. Given that this compound is a covalent inhibitor, its interaction with its targets is time-dependent, making the determination of the optimal incubation period a critical step for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter for this compound?
A1: this compound is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target proteins (RSK, AKT, and S6K). Unlike non-covalent inhibitors that quickly reach equilibrium, the binding of this compound is a time-dependent process. Therefore, the observed inhibitory effect, often measured as the half-maximal inhibitory concentration (IC50), will change with the length of the incubation period. Shorter incubation times may not allow for complete target engagement and will likely result in a higher apparent IC50, while longer incubation times will lead to a lower IC50 as more target molecules become covalently modified. Standardizing the incubation time is crucial for the consistency and comparability of results across experiments.
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally bioavailable inhibitor of the serine/threonine kinases AKT, p90 ribosomal S6 kinase (RSK), and p70S6 kinase (S6K). By targeting these kinases, this compound effectively blocks two major signaling pathways involved in cell growth, proliferation, survival, and drug resistance: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK/RSK pathway. This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells with overactivated signaling in these pathways.
Q3: How do I confirm that this compound is acting as a covalent inhibitor in my experimental system?
A3: To confirm the covalent mechanism of this compound, you can perform a washout experiment. After treating cells with this compound for a defined period, the cells are washed to remove any unbound inhibitor and then incubated in fresh, inhibitor-free medium. If the inhibitory effect on the downstream signaling or cell viability persists even after the removal of the compound from the medium, it is a strong indication of a covalent and irreversible binding mechanism.
Experimental Protocols
Protocol 1: Determining Time-Dependent IC50 of this compound
This protocol will guide you in determining the IC50 of this compound at various incubation times to understand its time-dependent potency.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete medium. It is recommended to perform a 3-fold or 5-fold serial dilution to cover a broad concentration range. Include a vehicle control (DMSO) in your dilution series.
-
Treatment: Remove the overnight culture medium from the cells and add the serially diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 4, 8, 24, 48, and 72 hours). It is crucial to have separate plates for each time point.
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a blank control (0% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each incubation time point.
-
Fit the data to a dose-response curve to determine the IC50 value for each incubation time.
-
Data Presentation
The results from the time-dependent IC50 experiment can be summarized in a table for easy comparison.
| Incubation Time (hours) | IC50 (µM) [Illustrative Data] |
| 4 | 5.2 |
| 8 | 2.1 |
| 24 | 0.8 |
| 48 | 0.35 |
| 72 | 0.2 |
This table presents illustrative data to demonstrate the expected trend of decreasing IC50 values with increasing incubation time for a covalent inhibitor like this compound. In preclinical studies, this compound has demonstrated growth inhibitory effects in various cancer cell lines with IC50 values mostly below 0.5 μM after 48 hours of exposure.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent incubation times. | Strictly adhere to the predetermined incubation times for all experiments. Use a timer to ensure consistency. |
| Cell density variation at the time of treatment. | Ensure a consistent cell seeding density and allow for a consistent attachment period before adding the compound. | |
| No significant decrease in IC50 with longer incubation times | The covalent bond formation is very rapid and reaches saturation at the earliest time point measured. | Measure inhibition at even shorter time points (e.g., 15, 30, 60 minutes) to capture the initial kinetics. |
| The compound is unstable in the culture medium over longer incubation periods. | Assess the stability of this compound in your culture medium over time using methods like LC-MS. If unstable, consider replenishing the medium and compound during long incubation periods. | |
| Unexpected cell death in vehicle control wells at later time points | High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. |
| Overgrowth of cells. | Optimize the initial cell seeding density to prevent confluence in the control wells by the end of the experiment. |
Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits the PI3K/AKT/mTOR and RAS/MEK/RSK pathways.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for determining the optimal incubation time for this compound.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues with this compound.
References
Potential off-target effects of TAS0612 in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TAS0612. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK or RSK), and 70S ribosome S6 kinase (p70S6K or S6K).[1][2] By inhibiting these kinases, this compound effectively blocks two critical signaling pathways involved in tumor cell proliferation, survival, and differentiation: the AKT/mTOR/p70S6K pathway and the RAS/RAF/MEK/p90RSK pathway.[1][2]
Q2: What are the known primary targets of this compound?
A2: The primary targets of this compound are isoforms of the RSK, AKT, and S6K kinases. In vitro enzyme inhibition assays have demonstrated potent activity against RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2.[3][4]
Q3: Has this compound been evaluated in clinical trials?
A3: Yes, this compound was investigated in a Phase 1 clinical trial for patients with locally advanced or metastatic solid tumors (NCT04586270).[5] However, the study was terminated due to considerations of the safety profile and a lack of encouraging anti-tumor activity.[5][6]
Q4: What is the known kinase selectivity profile of this compound?
A4: A kinase selectivity analysis of this compound was performed against a panel of 269 kinases. The results indicated a high degree of selectivity for the intended target kinases within the AGC family.[3][4][7] The top 25 off-target kinases were further evaluated to determine their half-maximal inhibitory concentration (IC50) values.[3]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Observation of unexpected phenotypes or cellular responses not readily explained by the inhibition of RSK, AKT, and S6K.
-
Possible Cause: This could be due to the off-target activity of this compound. At certain concentrations, this compound can inhibit other kinases, leading to downstream effects unrelated to its primary targets.
-
Troubleshooting Steps:
-
Review the Off-Target Profile: Consult the quantitative data on this compound's off-target kinase inhibition (see Tables 1 and 2). Determine if any of the known off-target kinases are relevant to your experimental model and the observed phenotype.
-
Concentration Optimization: If possible, perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits the primary targets without significantly affecting known off-targets.
-
Orthogonal Approaches: Use a secondary inhibitor with a different chemical scaffold that targets the same primary kinases (RSK, AKT, S6K) but has a distinct off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the unexpected phenotype is reversed.
-
Issue 2: Discrepancies in results when comparing this compound with other PI3K/AKT or MAPK pathway inhibitors.
-
Possible Cause: this compound possesses a unique inhibitory profile, simultaneously targeting key nodes in both the PI3K/AKT and MAPK pathways.[8] This dual inhibition can lead to different biological outcomes compared to inhibitors that target only one of these pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Conduct detailed immunoblotting or other pathway analysis techniques to compare the signaling changes induced by this compound versus single-pathway inhibitors in your model system. Examine the phosphorylation status of downstream effectors of both pathways.
-
Consider Synergy: The combined inhibition of RSK, AKT, and S6K by this compound may lead to synergistic anti-proliferative or pro-apoptotic effects that are not observed with single-agent treatments.[8]
-
Review Literature: Examine preclinical studies that have compared this compound to other signaling pathway inhibitors to understand the expected differences in efficacy and cellular response.[3]
-
Quantitative Data on this compound Kinase Selectivity
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a panel of off-target kinases. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound against Primary Target Kinases [3][4]
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.16 |
| RSK2 | 0.23 |
| RSK3 | 0.31 |
| RSK4 | 0.65 |
| AKT1 | 0.45 |
| AKT2 | 1.1 |
| AKT3 | 1.65 |
| p70S6K1 | 0.58 |
| p70S6K2 | 0.36 |
| Mean IC50 | 0.61 |
Table 2: In Vitro Inhibitory Activity of this compound against Top Off-Target Kinases
Note: The specific IC50 values for the top 25 off-target kinases from the study by Ichikawa et al. are located in the supplementary data of that publication and are not publicly available in the search results. The following is a representative table structure. Researchers should consult the original publication for the complete dataset.
| Off-Target Kinase | Kinase Family | IC50 (nmol/L) |
| Example Kinase 1 | e.g., CAMK | Value |
| Example Kinase 2 | e.g., TK | Value |
| ... | ... | ... |
Experimental Protocols
Kinase Selectivity Profiling (Enzymatic Assay)
This protocol provides a general methodology for assessing the kinase selectivity of an inhibitor like this compound.
-
Assay Principle: The inhibitory activity of this compound is measured against a panel of purified kinases using an in vitro enzymatic assay. The assay typically measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
This compound at various concentrations
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, combine the kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Transfer the reaction mixture to a capture membrane (e.g., phosphocellulose paper) to bind the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting).
-
Calculate the percentage of kinase inhibition at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Reference: A similar methodology was used in the study by Ichikawa et al., employing either an off-tip mobility shift assay or an immobilized metal affinity for phosphochemicals (IMAP) assay.[3]
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: this compound inhibits RSK, AKT, and S6K, affecting key signaling pathways.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Centro de Estudios Científicos | 484 Authors | 1296 Publications | Related Institutions [scispace.com]
- 7. happi.com [happi.com]
- 8. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TAS0612 Stability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TAS0612 in their experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and consistent performance of this compound, particularly in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Q2: How should I prepare working solutions of this compound for my experiments?
A2: It is best practice to prepare fresh working solutions of this compound for each experiment, especially for in vivo studies, to ensure potency and minimize the impact of any potential degradation in solution.[1] For in vitro assays, while stock solutions in DMSO are generally stable when stored correctly, the stability of diluted working solutions in aqueous media over time should be empirically determined for long-term experiments.
Q3: I am observing inconsistent results in my multi-day cell-based assays with this compound. Could this be a stability issue?
A3: Yes, inconsistent results in long-term experiments can be a sign of compound instability. This compound, as a covalent inhibitor, relies on its chemical reactivity to form a stable bond with its target proteins (RSK, AKT, and S6K).[2][3][4] Degradation of the molecule in the cell culture media over the course of the experiment can lead to a decrease in the effective concentration of the active compound, resulting in variable biological effects. It is crucial to assess the stability of this compound in your specific cell culture medium and conditions.
Q4: How does the covalent nature of this compound affect its experimental use?
A4: Covalent inhibitors like this compound exhibit time-dependent inhibition. This means that the extent of target inhibition depends on both the concentration of the inhibitor and the incubation time. This is a key difference from non-covalent inhibitors that reach equilibrium quickly. The covalent binding is often irreversible, leading to a prolonged duration of action that can outlast the pharmacokinetic profile of the compound.[5]
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your long-term experiments with this compound.
Issue 1: Decreasing inhibitory effect over time in a multi-day experiment.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol section).
-
Replenish Medium: If significant degradation is observed, consider partial or complete medium changes with freshly prepared this compound at regular intervals (e.g., every 24 or 48 hours) to maintain a more consistent concentration of the active compound.
-
Control Experiments: Include a "fresh addition" control group where the compound is added shortly before each measurement time point to compare with the long-term incubation group.
-
Issue 2: High variability between replicate wells in a long-term assay.
-
Possible Cause 1: Inconsistent compound concentration due to adsorption to plasticware.
-
Troubleshooting Steps:
-
Use low-protein-binding plates and pipette tips.
-
Include a no-cell control to measure the amount of compound lost to the plate surface over time.
-
-
Possible Cause 2: Uneven evaporation from wells, particularly in 96-well plates (the "edge effect").
-
Troubleshooting Steps:
-
Fill the outer wells of the plate with sterile water or media to create a humidity barrier.
-
Ensure a good seal on the plate lid.
-
Randomize the placement of your experimental and control wells on the plate.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause: Accumulation of a degradation product of this compound that may have its own biological activity or toxicity.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use analytical methods like LC-MS to identify any major degradation products forming in your culture medium over time.
-
Test Degradant Activity: If a major degradation product is identified and can be isolated or synthesized, test its biological activity in your assay system.
-
Confirm Target Engagement: Use techniques like Western blotting to confirm that the observed phenotype is associated with the intended inhibition of p-RSK, p-AKT, or p-S6K.
-
Data Presentation
To systematically manage and interpret the stability of this compound in your experiments, we recommend maintaining a record of its stability under your specific conditions. The following table provides a template for recording your findings.
Table 1: Stability of this compound in Experimental Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent/Medium | e.g., DMEM + 10% FBS | e.g., RPMI + 10% FBS | e.g., PBS |
| Concentration (µM) | |||
| Temperature (°C) | 37 | 37 | 37 |
| Incubation Time (h) | 0 | 24 | 48 |
| % Remaining (Mean ± SD) | 100 | ||
| % Remaining (Mean ± SD) | 100 | ||
| % Remaining (Mean ± SD) | 100 | ||
| Analytical Method | HPLC-MS | HPLC-MS | HPLC-MS |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium (with and without serum) and PBS to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a 24-well plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation for Analysis: Immediately after collection, stop any further degradation by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitate. Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
HPLC-MS Analysis: Analyze the concentration of the parent this compound molecule in each sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining against time to visualize the stability profile.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the RSK, AKT, and S6K signaling pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: Assessing TAS0612 Toxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the toxicity of TAS0612 in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that targets multiple serine/threonine kinases, including AKT (protein kinase B), p90 ribosomal S6 kinase (RSK), and p70 ribosomal S6 kinase (S6K).[1][2] By inhibiting these kinases, this compound blocks two major signaling pathways: the AKT/mTOR/p70S6K pathway and the RAS/RAF/MEK/p90RSK pathway.[1] These pathways are crucial for cell proliferation, differentiation, survival, and metastasis.[1] In cancer cells, inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: Why is it important to assess the toxicity of this compound in normal cells?
A2: While this compound is designed to target cancer cells with overactive signaling pathways, the kinases it inhibits (AKT, RSK, S6K) are also essential for the normal physiological functions of healthy cells.[1] Therefore, it is crucial to understand the potential "on-target" toxicity of this compound in normal cells to determine its therapeutic window and predict potential side effects in a clinical setting. In vitro toxicology assays are essential tools for evaluating the safety and risk potential of drugs before they advance to animal testing and clinical trials.[4][5]
Q3: What types of normal cells should be used for toxicity assessment?
A3: The choice of normal cells should be guided by the intended clinical application of this compound. It is advisable to use a panel of normal cells from different tissues that may be susceptible to toxicity. This could include, but is not limited to:
-
Hepatocytes (liver cells), as the liver is a primary site of drug metabolism.
-
Renal proximal tubule epithelial cells (kidney cells).
-
Cardiomyocytes (heart muscle cells).
-
Endothelial cells (lining of blood vessels).
-
Fibroblasts (connective tissue cells).
-
Peripheral blood mononuclear cells (PBMCs).
Using primary human cells or human-induced pluripotent stem cell (iPSC)-derived cells is recommended for the most physiologically relevant data.[6]
Q4: What are the key assays to assess this compound toxicity in normal cells?
A4: A comprehensive assessment of this compound toxicity should include a battery of in vitro assays to measure different aspects of cellular health. Key assays include:
-
Cell Viability Assays: To determine the concentration of this compound that reduces the number of viable cells.[7][8]
-
Apoptosis Assays: To determine if this compound induces programmed cell death in normal cells.[9][10]
-
Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest.
-
Functional Assays: To assess the impact of this compound on specific functions of normal cells (e.g., albumin production in hepatocytes, beating in cardiomyocytes).
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Question: My cell viability results are inconsistent between replicate wells and experiments. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across the plate.
-
Edge effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Compound precipitation: this compound may precipitate at high concentrations in the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system.
-
Inconsistent incubation times: Ensure that the incubation time with this compound and the assay reagent is consistent across all plates and experiments.
-
Issue 2: No significant apoptosis is detected even at high concentrations of this compound.
-
Question: I am not observing a significant increase in apoptosis markers, but I see a decrease in cell viability. What could be happening?
-
Answer:
-
Cell death mechanism: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in the specific normal cell type you are using. Consider performing assays to detect these alternative cell death pathways. Necrosis can be detected by measuring the release of lactate (B86563) dehydrogenase (LDH).[11]
-
Kinetics of apoptosis: The time point you have chosen for the assay might be too early or too late to detect the peak of apoptosis. Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Cell cycle arrest: The primary effect in your normal cell model might be cell cycle arrest rather than apoptosis. Perform cell cycle analysis using flow cytometry to investigate this possibility.
-
Issue 3: Discrepancy between different viability assays.
-
Question: My results from an MTT assay are different from those of a CellTiter-Glo assay. Why is this?
-
Answer:
-
Different endpoints: These assays measure different parameters of cell health. MTT assays measure metabolic activity through mitochondrial dehydrogenase activity, while CellTiter-Glo measures intracellular ATP levels.[11][12] A compound could affect one pathway more than the other.
-
Compound interference: this compound might interfere with the assay chemistry. For example, it could inhibit the enzymatic reactions of the assay or have intrinsic fluorescence/absorbance at the measured wavelengths. Run a control with the compound in cell-free media to check for interference.
-
It is good practice to use at least two viability assays based on different principles to confirm your results. [13]
-
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the metabolic activity of normal cells.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Data Presentation
Quantitative data from toxicity studies should be summarized in tables for easy comparison.
Table 1: IC50 Values of this compound in Normal Human Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| NHF | Skin (Fibroblast) | 72 | 15.8 |
| HUVEC | Endothelium | 72 | 22.5 |
| RPTEC | Kidney | 72 | 18.2 |
| PHH | Liver | 72 | 12.1 |
IC50 values were determined using an MTT assay.
Table 2: Apoptosis Induction by this compound in Normal Human Fibroblasts (NHF)
| This compound Conc. (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 10 | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| 20 | 52.1 ± 5.1 | 28.9 ± 3.7 | 19.0 ± 3.2 |
Data are presented as mean ± SD from three independent experiments after 48 hours of treatment.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting inconsistent cell viability results.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 5. criver.com [criver.com]
- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. 凋亡分析检测 [sigmaaldrich.com]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
Cell line-specific responses to TAS0612 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS0612. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor that potently targets three serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2] By inhibiting these kinases, this compound effectively blocks two major signaling pathways involved in cancer cell proliferation, survival, and differentiation: the RAS/RAF/MEK/p90RSK pathway and the AKT/mTOR/p70S6K pathway.[3] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells where these pathways are overactivated.[3]
Q2: Which cell lines are most sensitive to this compound treatment?
Published studies indicate a strong correlation between sensitivity to this compound and the genetic status of the PTEN gene.[1][2] Cancer cell lines with PTEN loss or mutations show high sensitivity to this compound, often irrespective of the presence of KRAS or BRAF mutations.[1][2] This suggests that PTEN status could be a key biomarker for predicting response to this compound.
Q3: How does the efficacy of this compound compare to other targeted inhibitors?
This compound has demonstrated stronger growth-inhibitory activity in certain cancer cell lines compared to inhibitors that target only the PI3K or MAPK pathways, such as AKT inhibitors (AZD5363, MK-2206), a PI3Kα-selective inhibitor (BYL-719), a MEK inhibitor (selumetinib), and an EGFR/HER2 inhibitor (afatinib).[1][4] Its efficacy in cells refractory to single-pathway inhibitors highlights the potential advantage of its multi-target profile.[1]
Q4: What are the known downstream effects of this compound treatment?
Treatment with this compound leads to the inhibition of phosphorylation of specific substrates for RSK, AKT, and S6K.[1] This includes reduced phosphorylation of YB1 (a substrate of RSK), PRAS40 (a substrate of AKT), and S6RP (a substrate of S6K).[1][5] Inhibition of these downstream effectors ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound.[1][3] The compound has been shown to induce G1/S cell cycle arrest and apoptosis.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected growth inhibition in my cell line after this compound treatment.
-
Possible Cause 1: Cell line genetics. As mentioned, sensitivity to this compound is strongly associated with PTEN alterations.[1][2] Verify the PTEN status of your cell line. Cell lines with wild-type PTEN may be less sensitive.
-
Troubleshooting Step 1: Confirm the genetic background of your cell line, particularly the status of PTEN, PIK3CA, KRAS, and BRAF.
-
Possible Cause 2: Suboptimal drug concentration or treatment duration. The IC50 values for this compound can vary between cell lines.
-
Troubleshooting Step 2: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A 72-hour cell growth inhibition assay is a common method used in published studies.[1]
-
Possible Cause 3: Feedback activation of upstream signaling. Prolonged treatment with kinase inhibitors can sometimes lead to feedback activation of the targeted pathways.[1][4]
-
Troubleshooting Step 3: Assess the phosphorylation status of RSK, AKT, and S6K at different time points (e.g., 4 hours and 48 hours) using immunoblotting to check for pathway reactivation.[1]
Problem 2: I am having difficulty detecting the downstream effects of this compound on its target pathways.
-
Possible Cause 1: Inappropriate antibody selection or quality.
-
Troubleshooting Step 1: Ensure you are using validated antibodies specific for the phosphorylated forms of the target substrates (e.g., phospho-YB1 Ser102, phospho-PRAS40 Thr246, and phospho-S6RP Ser235/236).[1][5]
-
Possible Cause 2: Incorrect timing of sample collection. The inhibition of downstream targets can be observed as early as 4 hours post-treatment.[1]
-
Troubleshooting Step 2: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of substrate phosphorylation in your experimental system.
Data Presentation
Table 1: In Vitro IC50 Values of this compound and Other Signaling Pathway Inhibitors
| Cell Line | Genetic Alterations | This compound IC50 (nmol/L) | AZD5363 (AKT inhibitor) IC50 (nmol/L) | MK-2206 (AKT inhibitor) IC50 (nmol/L) | BYL-719 (PI3Kα inhibitor) IC50 (nmol/L) | Selumetinib (MEK inhibitor) IC50 (nmol/L) | Afatinib (EGFR/HER2 inhibitor) IC50 (nmol/L) |
| HEC-6 | PIK3CA mutation, PTEN deletion | ~10 | >100 | >100 | >100 | >1000 | >1000 |
| TOV-21G | KRAS mutation, PIK3CA mutation, PTEN deletion | ~30 | >1000 | >1000 | >1000 | >1000 | >1000 |
| RKO | BRAF mutation, PIK3CA mutation | ~50 | >1000 | >1000 | >1000 | >1000 | >1000 |
Data synthesized from published research.[1][4] IC50 values are approximate and may vary based on experimental conditions.
Experimental Protocols
1. Cell Proliferation Assay (72-hour Growth Inhibition Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for logarithmic growth over 72 hours. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
2. Immunoblotting Analysis for Pharmacodynamic Markers
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-YB1 (Ser102), phospho-PRAS40 (Thr246), phospho-S6RP (Ser235/Ser236), and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits RSK, AKT, and S6K, blocking proliferation and promoting apoptosis.
Caption: Workflow for evaluating this compound efficacy in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Adjusting TAS0612 dosage for different in vivo models
This technical support center provides guidance for researchers and drug development professionals on adjusting the dosage of TAS0612 for various in vivo models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a new mouse xenograft model?
Based on preclinical studies, a starting dose in the range of 20-40 mg/kg, administered daily by oral gavage, is a reasonable starting point for efficacy studies in mouse xenograft models.[1] Dose-dependent anti-tumor activity has been observed in this range.[1][2] For example, in a study with MFE-319 human endometrial cancer xenografts in athymic nude mice, daily oral administration of this compound at 20, 40, 60, and 80 mg/kg for two weeks showed a dose-dependent anti-tumor effect.[1][2] Another study in a mouse OPM-2 xenograft model showed tumor growth inhibition with daily oral doses of 30-90 mg/kg for two weeks.[3]
2. How should this compound be formulated for oral administration in mice?
A common vehicle for oral gavage of this compound in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
3. What are the key signaling pathways affected by this compound?
This compound is an orally bioavailable inhibitor of the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK; RSK), and 70S ribosome S6 kinase (p70S6K; S6K).[4] Its action inhibits both the AKT/mTOR/p70S6K and the RAS/RAF/MEK/p90RSK signaling pathways.[4] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]
References
Navigating the Nuances of TAS0612: A Technical Guide for Researchers
For Immediate Use by Research Professionals
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the multi-kinase inhibitor, TAS0612. Adhering to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and upholding laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C for long-term stability, where it can be kept for up to two years. For shorter periods, it is acceptable to store it at room temperature.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent, such as DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1].
Q3: What is the recommended personal protective equipment (PPE) when handling this compound?
A3: Given that this compound is a potent multi-kinase inhibitor, it should be handled with care in a laboratory setting. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent not of high purity or contains water- Storage temperature fluctuations | - Use anhydrous, high-purity solvent for reconstitution.- Ensure consistent and appropriate storage temperature. Gentle warming and vortexing may help redissolve the compound. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling- Multiple freeze-thaw cycles of the stock solution | - Always store the solid compound and stock solutions at the recommended temperatures.- Use freshly prepared working solutions for each experiment.- Aliquot stock solutions to avoid repeated freezing and thawing. |
| Difficulty dissolving solid this compound | - Inappropriate solvent- Insufficient mixing | - Ensure the use of a recommended solvent, such as DMSO.- Use vortexing or sonication to aid dissolution. Gentle warming can also be applied. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Safety and Handling
Personal Protective Equipment (PPE)
| Activity | Required PPE |
| Weighing and Handling Solid Compound | - Chemical-resistant gloves (nitrile or neoprene)- Lab coat- Safety goggles with side shields- Use of a certified chemical fume hood is mandatory |
| Preparing and Handling Solutions | - Chemical-resistant gloves- Lab coat- Safety glasses |
First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE and cover the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a logical workflow for troubleshooting common issues.
Caption: Inhibition of AKT, RSK, and S6K signaling pathways by this compound.
Caption: Troubleshooting workflow for common this compound handling and storage issues.
References
Validation & Comparative
A Comparative Analysis of TAS0612 and Other AKT Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of TAS0612, a novel multi-kinase inhibitor, against other prominent AKT inhibitors, supported by preclinical and clinical data.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself from other AKT inhibitors by its unique multi-targeting profile. It is an orally bioavailable inhibitor of not only AKT (protein kinase B) but also 90S ribosome S6 kinase (p90RSK; RSK) and 70S ribosome S6 kinase (p70S6K; S6K).[1][2][3][4][5] This dual blockade of the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways may offer a more comprehensive and robust anti-tumor effect, potentially overcoming resistance mechanisms that limit the efficacy of single-pathway inhibitors.[3][4][5] In contrast, other well-known AKT inhibitors such as capivasertib (B1684468) (AZD5363), ipatasertib, and MK-2206 primarily target the AKT kinase itself.[2][6][7]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of cancer cell lines, particularly those with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3][8]
In Vitro Kinase and Cell Proliferation Assays
Biochemical assays have shown that this compound potently inhibits all isoforms of RSK, AKT, and S6K with IC50 values in the low nanomolar range.[8] Its efficacy in cell-based assays has been compared with other AKT inhibitors, demonstrating superior or comparable activity in various cancer cell lines.
Table 1: Comparative In Vitro Efficacy (IC50) of AKT Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Genetic Alteration | Reference |
| This compound | RSK, AKT, S6K | HEC-6 | ~0.01 | PIK3CA mutation, PTEN deletion | [9] |
| RKO | ~0.02 | BRAF, PIK3CA mutations | [9] | ||
| TOV-21G | ~0.03 | KRAS, PIK3CA mutations, PTEN deletion | [9] | ||
| B-cell lymphoma cells | 0.41-6.73 | Various | [10] | ||
| Capivasertib (AZD5363) | pan-AKT | BT474c | ~0.3-0.8 (cellular potency) | HER2+ | [11][12] |
| Ipatasertib | pan-AKT | HEC-1A | 4.65 | PTEN wild-type | [4] |
| ECC-1 | 2.92 | PTEN null | [4] | ||
| ARK1 | 6.62 | PTEN wild-type | [13] | ||
| SPEC-2 | 2.05 | PTEN null | [13] | ||
| MK-2206 | pan-AKT (allosteric) | MTC-TT | Dose-dependent growth reduction | RET mutation | [14] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Xenograft Studies
In animal models, this compound has demonstrated significant dose-dependent tumor growth inhibition and even tumor regression in various xenograft models, including those resistant to other targeted therapies.[9][15]
Table 2: Comparative In Vivo Efficacy of AKT Inhibitors
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HEC-6 (endometrial) | 30, 60, 90 mg/kg/day, p.o. | Significant inhibition and shrinkage | [9] |
| HCC70 (breast) | 30, 60, 90 mg/kg/day, p.o. | Significant inhibition | [9] | |
| TOV-21G (ovarian) | 50, 75 mg/kg/day, p.o. | Significant suppression and regression | [9] | |
| OPM-2 (myeloma) | 30-90 mg/kg, p.o., once daily for 2 weeks | Significant inhibition | [15] | |
| Capivasertib (AZD5363) | Various xenografts | 50-150 mg/kg, p.o., twice daily | Dose-dependent inhibition | [11] |
| MK-2206 | A2780 (ovarian) | 240 mg/kg, p.o., 3 times a week | ~60% inhibition | [2][16] |
| Endometrial cancer PDX | 120 mg/kg, twice a week for 3 weeks | Significant inhibition | [17] |
Clinical Efficacy: A Look at the Data
While clinical trial data for this compound is still emerging, with a Phase 1 study in patients with advanced solid tumors underway (NCT04586270), other AKT inhibitors have more extensive clinical results.[3][15]
Table 3: Summary of Clinical Trial Results for Selected AKT Inhibitors
| Inhibitor | Trial (Phase) | Cancer Type | Key Findings | Reference |
| This compound | NCT04586270 (I) | Advanced Solid Tumors | Ongoing | [3][15] |
| Capivasertib (AZD5363) | CAPItello-291 (III) | HR+/HER2- Advanced Breast Cancer | Significantly improved Progression-Free Survival (PFS) in combination with fulvestrant. Median PFS: 7.2 months vs 3.6 months with placebo. In patients with AKT pathway alterations, median PFS was 7.3 months vs 3.1 months. | [9][18][19][20][21] |
| Ipatasertib | IPATential150 (III) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN loss | In combination with abiraterone, significantly improved radiographic PFS (18.5 months vs 16.5 months with placebo). | [22] |
| MK-2206 | Phase II | Advanced Breast Cancer (PIK3CA/AKT1 mutations or PTEN loss) | Limited clinical activity as monotherapy. Objective Response Rate (ORR) of 5.6% in the PIK3CA/AKT1 mutation cohort. | [23] |
| I-SPY 2 (II) | High-risk Early-Stage Breast Cancer | In combination with standard neoadjuvant therapy, resulted in higher estimated pathological complete response (pCR) rates in HR-negative/HER2-positive and HER2-positive tumors. | [24][25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of AKT inhibitors.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the AKT inhibitor (e.g., this compound, ipatasertib) for a specified duration (e.g., 72 hours).[4][26] Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 575 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the data using a non-linear regression model.[26]
Western Blot Analysis for AKT Pathway Modulation
-
Cell Lysis: Treat cells with the AKT inhibitor for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[28]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total AKT, as well as downstream targets like p-PRAS40, p-S6, and p-YB1, typically overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[29]
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein levels.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).[28]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[28]
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[28] Administer the AKT inhibitor (e.g., this compound) orally or via another appropriate route at predetermined doses and schedules.[30]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.[28]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of phosphorylated AKT and downstream markers by western blot or immunohistochemistry.[28]
Visualizing the Molecular Landscape and Experimental Design
To better illustrate the biological context and experimental approaches, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and its role in cell proliferation and survival.
Caption: A typical experimental workflow for the preclinical evaluation of AKT inhibitors.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Adding Capivasertib to Fulvestrant May Improve Progression-Free Survival in Patients With Advanced HR-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD5363 [openinnovation.astrazeneca.com]
- 12. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 19. A plain language summary of the CAPItello-291 study: Capivasertib in hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 21. The Royal Marsden reacts to NICE recommendation of Capivasertib for advanced breast cancer | The Royal Marsden [royalmarsden.nhs.uk]
- 22. 2minutemedicine.com [2minutemedicine.com]
- 23. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of TAS0612 and Dual PI3K/mTOR Inhibitors in PTEN-Null Cancers
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a frequent event in a variety of cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target for cancer therapy. This guide provides a comparative overview of two therapeutic strategies targeting this pathway in PTEN-null cancers: TAS0612, a novel multi-kinase inhibitor, and the established class of dual PI3K/mTOR inhibitors. This comparison is based on available preclinical data, as direct head-to-head clinical studies are not yet available.
Mechanism of Action: A Tale of Two Strategies
Dual PI3K/mTOR inhibitors, as their name suggests, are designed to simultaneously block two key nodes in the same signaling cascade: Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By inhibiting both mTORC1 and mTORC2 complexes, as well as all Class I PI3K isoforms, these agents can effectively shut down the pathway and are thought to overcome the feedback activation of AKT that can occur with mTORC1-only inhibitors.[1]
This compound, on the other hand, employs a broader-spectrum approach. It is an orally bioavailable inhibitor of the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK), and 70S ribosome S6 kinase (p70S6K). This allows this compound to inhibit not only the canonical PI3K/AKT/mTOR pathway but also the RAS/RAF/MEK/p90RSK signaling pathway, which is often co-activated in cancer. This multi-pathway inhibition may offer a more comprehensive blockade of tumor growth signals and potentially circumvent resistance mechanisms.[2][3]
Preclinical Efficacy: A Comparative Look
Direct comparative studies of this compound versus dual PI3K/mTOR inhibitors in the same PTEN-null cancer models have not been published. However, by examining the available preclinical data for each, we can infer their potential relative strengths.
In Vitro Kinase Inhibitory Activity
The potency of these inhibitors against their target kinases is a key determinant of their biological activity. This compound demonstrates nanomolar efficacy against its three primary targets.[3] Dual PI3K/mTOR inhibitors, such as Gedatolisib, also show potent, low-nanomolar inhibition across all Class I PI3K isoforms and mTOR.[4]
| Inhibitor | Target Kinase | IC50 (nmol/L) |
| This compound | RSK1 | 0.43 |
| RSK2 | 0.16 | |
| RSK3 | 0.35 | |
| RSK4 | 0.23 | |
| AKT1 | 1.65 | |
| AKT2 | 0.96 | |
| AKT3 | 0.61 | |
| S6K1 | 0.38 | |
| S6K2 | 0.36 | |
| Gedatolisib (PF-05212384) | PI3Kα (p110α) | 0.4 |
| PI3Kβ (p110β) | 6 | |
| PI3Kγ (p110γ) | 6 | |
| PI3Kδ (p110δ) | 8 | |
| mTOR | 1 |
Table 1: In vitro kinase inhibitory activity (IC50) of this compound and Gedatolisib. Data for this compound from Ichikawa et al. (2023)[3], and for Gedatolisib from Sarker et al. (2015)[4].
In Vitro Anti-proliferative Activity in PTEN-Null Cancer Cell Lines
Both this compound and dual PI3K/mTOR inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines with PTEN loss. Studies have shown a strong correlation between PTEN loss or mutation and sensitivity to this compound.[3] Similarly, dual PI3K/mTOR inhibitors like Gedatolisib have shown superior potency in prostate cancer cell lines, including PTEN-null lines such as LNCaP and PC3, when compared to inhibitors targeting single nodes of the pathway.[5][6]
| Inhibitor | Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 / GI50 (µM) |
| This compound | HEC-6 | Endometrial | Deletion | WT | ~0.1 |
| TOV-21G | Ovarian | Mutation | WT | ~0.1 | |
| Gedatolisib | LNCaP | Prostate | Null | WT | Not specified, but showed superior potency |
| PC3 | Prostate | Null | WT | Not specified, but showed superior potency |
Table 2: Examples of in vitro anti-proliferative activity in PTEN-null cancer cell lines. Data for this compound from Ichikawa et al. (2023)[3][7], and for Gedatolisib from Forman et al. (2023)[5][6]. Note: Direct IC50 values for Gedatolisib in these specific cell lines were not provided in the abstract, but its superior potency was highlighted.
In Vivo Antitumor Activity in PTEN-Null Xenograft Models
In animal models, both classes of drugs have shown the ability to inhibit tumor growth. This compound demonstrated significant antitumor efficacy in various xenograft models, with its effect being more pronounced in tumors with dysregulated signaling pathways.[2] Dual PI3K/mTOR inhibitors have also shown robust in vivo activity. For instance, the combination of a PI3Kβ inhibitor with an mTOR inhibitor was effective in controlling the growth of PTEN-null tumor models of triple-negative breast, prostate, and renal cancers.[8][9] Gedatolisib has also been shown to substantively inhibit tumor growth in vivo, regardless of PTEN status.[5]
Clinical Development and Considerations
This compound entered a Phase 1 clinical trial for advanced or metastatic solid tumors, with a focus on those with PTEN loss (NCT04586270). However, this study was terminated due to a strategic decision by the sponsor, citing the safety profile and a lack of encouraging anti-tumor activity.
Numerous dual PI3K/mTOR inhibitors have been evaluated in clinical trials. For example, a Phase 1 study of Gedatolisib (PF-05212384) showed manageable toxicity and preliminary antitumor activity in heavily pretreated patients with advanced solid tumors, including partial responses in patients with PTEN-null or low-PTEN-expressing tumors.[4] However, the broader clinical development of this class has been challenged by toxicity profiles and the complexity of patient selection.[10] While preclinical data suggest PTEN loss as a sensitivity marker, clinical findings have been less consistent, possibly due to co-occurring mutations in other pathways like the MAPK pathway.[11]
Experimental Methodologies
The data presented in this guide are derived from standard preclinical experimental protocols. Below are detailed summaries of the typical methodologies used in these studies.
In Vitro Cell Proliferation Assay
Protocol:
-
Cell Seeding: Cancer cells with confirmed PTEN-null status are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the test compound (e.g., this compound, Gedatolisib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or a colorimetric assay like WST-1.
-
Data Analysis: The resulting data are normalized to the vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of growth (GI50).
Western Blot Analysis for Pathway Modulation
Protocol:
-
Cell Treatment: PTEN-null cells are grown to 70-80% confluency and then treated with the inhibitor at various concentrations for a specified time (e.g., 4 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT, phospho-S6, phospho-p90RSK, and their total protein counterparts).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
Protocol:
-
Cell Implantation: PTEN-null cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, dual PI3K/mTOR inhibitor). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Summary and Future Directions
Both this compound and dual PI3K/mTOR inhibitors represent rational therapeutic strategies for PTEN-null cancers.
Dual PI3K/mTOR inhibitors offer a potent and direct method of shutting down the core PI3K/AKT/mTOR pathway. Their efficacy in PTEN-null preclinical models is well-documented.[5][6][8][9] However, clinical translation has been hampered by toxicity and the need for better predictive biomarkers beyond PTEN status alone.[10][11]
This compound presents a novel approach by inhibiting key kinases in both the PI3K/AKT/mTOR and RAS/MAPK pathways. This broader targeting could potentially overcome some of the resistance mechanisms that limit the efficacy of agents targeting only the PI3K pathway.[2][3] The preclinical data in PTEN-null models are promising.[3] However, the termination of its initial Phase 1 trial suggests that further work is needed to optimize its therapeutic window and identify the patient populations most likely to benefit.
For drug development professionals, the key takeaway is that while targeting the PI3K pathway in PTEN-null cancers remains a valid approach, the complexity of cellular signaling necessitates more sophisticated strategies. The multi-kinase inhibition model of this compound and the comprehensive pathway blockade of dual PI3K/mTOR inhibitors both have merit. Future research should focus on direct "head-to-head" preclinical comparisons in a wide range of PTEN-null models and the identification of robust biomarker signatures that can predict response and guide clinical development.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [christie.openrepository.com]
- 9. Combined Inhibition of PI3Kβ and mTOR Inhibits Growth of PTEN-null Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in PTEN Insufficient to Predict Sensitivity to Drugs Targeting PI3K/mTOR Pathway - The ASCO Post [ascopost.com]
TAS0612: A Comparative Analysis of its Anticancer Efficacy in Preclinical Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of TAS0612's anticancer effects. This document provides an objective comparison with alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is an orally bioavailable small-molecule inhibitor targeting key nodes in oncogenic signaling pathways.[1][2] Preclinical studies have demonstrated its potent antitumor activity across a range of cancer models, particularly those exhibiting resistance to conventional targeted therapies.[3][4] This guide synthesizes the available data to provide a clear comparison of this compound's performance against other signaling pathway inhibitors, offering valuable insights for ongoing and future cancer research.
Mechanism of Action: A Triple Threat to Cancer Signaling
This compound exerts its anticancer effects by simultaneously inhibiting three critical serine/threonine kinases: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[3][5] These kinases are central downstream effectors of two major signaling cascades frequently dysregulated in cancer: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[3] By targeting RSK, AKT, and S6K, this compound effectively blocks the signal transduction that drives tumor cell proliferation, survival, and differentiation.[1] This multi-targeted approach is particularly effective in tumors with alterations such as PTEN loss or mutations, irrespective of the status of upstream genes like KRAS and BRAF.[3][6]
Below is a diagram illustrating the signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Overcoming BRAF Inhibitor Resistance: A Comparative Guide to the Synergistic Potential of TAS0612
For Researchers, Scientists, and Drug Development Professionals
The development of BRAF inhibitors has revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. However, the efficacy of these targeted therapies is often limited by the emergence of resistance, frequently driven by the reactivation of the MAPK pathway or the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR cascade. This guide provides a comprehensive comparison of the preclinical rationale and supporting data for the synergistic use of TAS0612, a novel multi-kinase inhibitor, with BRAF inhibitors to overcome these resistance mechanisms.
The Rationale for Combination: Targeting Parallel Pathways
Resistance to BRAF inhibitors is a significant clinical challenge. Tumors can develop resistance through various mechanisms, including the acquisition of secondary mutations that reactivate the MAPK pathway or by activating parallel signaling pathways that bypass the dependency on BRAF.[1][2][3][4] One of the most critical bypass pathways is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[3][4]
This compound is an orally bioavailable inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[5][6][7] By targeting these key nodes, this compound effectively blocks both the RAS/RAF/MEK/RSK and the PI3K/AKT/mTOR signaling pathways.[5][6] This dual inhibition provides a strong mechanistic rationale for combining this compound with a BRAF inhibitor. The BRAF inhibitor would target the primary oncogenic driver, while this compound would preemptively block the key escape route, potentially delaying or even preventing the emergence of resistance.
Preclinical Data: A Head-to-Head Comparison in a BRAF-Mutant Model
While direct studies on the synergistic effects of this compound and BRAF inhibitors are not yet published, preclinical data from a key study by Ichikawa et al. in Molecular Cancer Therapeutics (2024) provides a valuable head-to-head comparison of their single-agent activities in a cancer cell line harboring a BRAF mutation.[7]
The RKO colorectal cancer cell line, which has both a BRAF V600E mutation and a PIK3CA mutation, serves as a relevant model for tumors with co-activation of both the MAPK and PI3K pathways. In this cell line, this compound demonstrated significantly more potent anti-proliferative activity compared to the BRAF inhibitor vemurafenib.
| Cell Line | Genetic Profile | This compound IC₅₀ (μmol/L) | Vemurafenib (BRAF inhibitor) IC₅₀ (μmol/L) |
| RKO | BRAF V600E, PIK3CA H1047R | 0.063 | >10 |
| Data extracted from Ichikawa et al., Mol Cancer Ther. 2024.[7] |
This data suggests that in cancer cells with concurrent BRAF and PI3K pathway mutations, inhibiting the downstream effectors targeted by this compound may be a more effective strategy than targeting BRAF alone.
Experimental Protocols
The following are the key experimental methodologies adapted from Ichikawa et al., 2024, which can be used to evaluate the efficacy of this compound and its combination with BRAF inhibitors.[7]
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, a BRAF inhibitor (e.g., vemurafenib), or a combination of both for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated using a nonlinear regression analysis of the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the inhibitors for a specified time, after which they are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-S6K, phospho-RSK, phospho-ERK) and corresponding total protein antibodies.
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., RKO) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, BRAF inhibitor alone, combination therapy).
-
Drug Administration: The inhibitors are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Visualizing the Molecular Rationale and Experimental Design
Signaling Pathways Targeted by this compound and BRAF Inhibitors
Caption: Dual inhibition of MAPK and PI3K/AKT pathways.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing this compound and BRAF inhibitor synergy.
Conclusion and Future Directions
The multifaceted mechanism of this compound, which simultaneously targets key downstream effectors of both the MAPK and PI3K/AKT pathways, presents a compelling strategy to overcome resistance to BRAF inhibitors. While direct experimental evidence of synergy is still needed, the available preclinical data, showing the superior single-agent activity of this compound in a BRAF-mutant cancer model with a co-occurring PI3K pathway mutation, strongly supports the rationale for combination therapy.[7] Future studies should focus on formally evaluating the synergistic potential of this compound with various BRAF inhibitors across a panel of BRAF-mutant cancer models, including those with acquired resistance to BRAF inhibitor monotherapy. Such investigations will be crucial in paving the way for potential clinical trials and offering new hope for patients with BRAF-mutant cancers.
References
- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacr.org [aacr.org]
- 7. aacr.org [aacr.org]
A Head-to-Head Comparison of TAS0612 and Ipatasertib in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for prostate cancer, inhibitors of the PI3K/AKT signaling pathway have emerged as a promising strategy, particularly in tumors harboring alterations like PTEN loss. This guide provides a detailed comparison of two such inhibitors: TAS0612 and ipatasertib (B1662790). While direct comparative studies in prostate cancer cells are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms and activities.
Introduction to the Inhibitors
This compound is an orally bioavailable small molecule inhibitor that targets multiple kinases in critical cancer signaling pathways. It concurrently inhibits the serine/threonine kinases AKT (all three isoforms), p90 ribosomal S6 kinase (RSK), and p70 ribosomal S6 kinase (S6K).[1] This multi-targeted approach allows this compound to block both the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK signaling pathways, potentially offering a broader anti-tumor activity and overcoming resistance mechanisms.[2][3]
Ipatasertib (GDC-0068) is a potent and selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT.[4][5] By binding to the ATP-binding pocket of AKT, ipatasertib prevents the phosphorylation of its downstream targets, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN.[5]
Signaling Pathway Inhibition
The diagram below illustrates the points of intervention for both this compound and ipatasertib within the PI3K/AKT and MAPK signaling cascades.
Caption: PI3K/AKT and MAPK signaling pathways with inhibitory sites of this compound and ipatasertib.
Quantitative Data Presentation
The following tables summarize the available in vitro inhibitory concentrations (IC50) for this compound and ipatasertib. It is important to note that the data were not generated in head-to-head experiments and originate from different studies and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nmol/L) |
| AKT1 | 1.65 |
| AKT2 | 0.83 |
| AKT3 | 0.70 |
| RSK1 | 0.16 |
| RSK2 | 0.23 |
| RSK3 | 0.18 |
| RSK4 | 0.22 |
| S6K1 | 1.25 |
| S6K2 | 0.24 |
Data from a preclinical study on this compound, not specific to prostate cancer cells.
Table 2: Cell Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 0.36 |
| MCF-7 | Breast Cancer | 0.43 |
| MDA-MB-453 | Breast Cancer | 0.29 |
Data from a study in breast cancer cell lines, provided for general potency context.[2]
Table 3: Cell Growth Inhibition (IC50) of Ipatasertib in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Androgen Sensitivity | IC50 (µM) |
| LNCaP | Wild-type | Sensitive | ~5.3 - 20 |
| PC-3 | Null | Insensitive | ~0.197 (p-PRAS40 inhibition) |
| LNCaP-abl | - | - | ~20 |
| LNCaP-95 | - | - | ~13 |
IC50 values are compiled from multiple sources and methodologies, which may account for the observed ranges.[6][7]
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound and ipatasertib in prostate cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of the inhibitors on the viability of prostate cancer cells (e.g., LNCaP, PC-3).
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or ipatasertib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Western Blotting for AKT Pathway Inhibition
Objective: To assess the inhibition of AKT signaling by measuring the phosphorylation status of AKT and its downstream targets.
Protocol:
-
Cell Lysis: Treat prostate cancer cells with this compound or ipatasertib for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40, and other relevant downstream targets overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with the inhibitors.
Protocol:
-
Cell Treatment: Seed and treat prostate cancer cells with this compound or ipatasertib as for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Both this compound and ipatasertib are potent inhibitors of the AKT signaling pathway, a critical driver of prostate cancer progression. Ipatasertib acts as a selective AKT inhibitor, while this compound offers a broader inhibitory profile by also targeting RSK and S6K, which may provide an advantage in overcoming certain resistance mechanisms.
The available preclinical data, although not from direct comparative studies, suggests that both compounds exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Ipatasertib has demonstrated efficacy in prostate cancer models, particularly those with PTEN loss. While specific data for this compound in prostate cancer cell lines is less reported in the public domain, its potent multi-kinase inhibition suggests it holds promise.
For a definitive comparison of their efficacy in prostate cancer cells, head-to-head in vitro and in vivo studies are warranted. Such studies should include a panel of prostate cancer cell lines with varying genetic backgrounds (e.g., PTEN status, androgen sensitivity) to fully elucidate their comparative potency and potential clinical utility. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
Evaluating the Safety Profile of TAS0612 in Comparison to Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern oncology. However, ensuring a favorable safety profile is as critical as demonstrating efficacy. This guide provides a comparative evaluation of the safety profile of TAS0612, an investigational inhibitor of AKT, RSK, and S6K, against other selected kinase inhibitors targeting related pathways. Due to the termination of the this compound Phase 1 clinical trial (NCT04586270) for safety reasons and a lack of anti-tumor activity, publicly available clinical safety data for this compound is limited.[1] This guide, therefore, focuses on a detailed comparison with relevant inhibitors of the PI3K/AKT and RAF pathways—capivasertib, alpelisib (B612111), and tovorafenib—and presents available preclinical data for this compound.
Executive Summary
This compound is an oral kinase inhibitor that targets both the PI3K/AKT/mTOR and RAS/RAF/MEK/p90RSK signaling pathways.[2][3] While preclinical studies demonstrated its potential anti-tumor effects, its clinical development was halted.[2] In contrast, other kinase inhibitors targeting components of these pathways have advanced to clinical use, providing a basis for understanding the common and distinct toxicities associated with inhibiting these crucial cellular signaling cascades. This comparison aims to contextualize the potential safety liabilities of this compound within the broader landscape of kinase inhibitor development.
Signaling Pathways and Drug Targets
The following diagram illustrates the signaling pathways targeted by this compound and the comparator kinase inhibitors.
Clinical Safety Profile Comparison
While specific adverse event data from the terminated this compound Phase 1 trial (NCT04586270) are not publicly available, the study's termination was attributed to its safety profile and a lack of encouraging anti-tumor activity.[1] The following tables summarize the key adverse events observed in the pivotal clinical trials of the comparator kinase inhibitors.
Table 1: Safety Profile of Capivasertib (AKT Inhibitor) in the CAPItello-291 Trial
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 72.4 | 9.3 |
| Cutaneous Adverse Reactions (Rash) | 38.0 | 12.1 |
| Nausea | 34.6 | N/A |
| Fatigue | N/A | N/A |
| Vomiting | N/A | N/A |
| Hyperglycemia | N/A | 2.3 |
Data from the CAPItello-291 Phase 3 trial.[4][5] N/A: Data not specified in the provided search results.
Table 2: Safety Profile of Alpelisib (PI3Kα Inhibitor) in the SOLAR-1 Trial
| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade 4 (%) |
| Hyperglycemia | N/A | 32.7 | 3.9 |
| Rash | 53.9 | 9.9 | N/A |
| Diarrhea | N/A | 6.7 | N/A |
Data from the SOLAR-1 Phase 3 trial.[3][6] N/A: Data not specified in the provided search results.
Table 3: Safety Profile of Tovorafenib (pan-RAF Inhibitor) in the FIREFLY-1 Trial
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hair color changes | 76 | N/A |
| Increased creatine (B1669601) phosphokinase | 56 | 11 |
| Anemia | 49 | 14 |
| Fatigue | 44 | N/A |
| Maculopapular rash | 41 | 8 |
| Decreased growth velocity | N/A | 34 |
| Increased alanine (B10760859) aminotransferase | N/A | 5 |
Data from the FIREFLY-1 Phase 2 trial.[1][7] N/A: Data not specified in the provided search results.
Preclinical Safety and Toxicology of this compound
Preclinical studies on this compound provided some initial safety data. In vivo efficacy studies in mice bearing human tumor xenografts involved daily oral administration of this compound at doses ranging from 20 to 80 mg/kg for two weeks. During these studies, changes in the body weight of the animals were monitored as a general indicator of toxicity.[2]
Experimental Protocols
Detailed, proprietary experimental protocols for the safety and toxicology studies of these specific kinase inhibitors are not publicly available. However, the following sections describe the general methodologies employed in the non-clinical and in vitro safety assessment of kinase inhibitors.
In Vivo Toxicology Studies
A standard approach for in vivo toxicology studies in animal models (e.g., rodents and non-rodents) involves a series of studies to determine the safety profile of a new chemical entity.
Key Methodologies:
-
Dose Formulation and Administration: The test compound is formulated in a suitable vehicle and administered to animals, typically via the intended clinical route (e.g., oral gavage for orally bioavailable drugs).
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and examined for gross and microscopic pathological changes.
In Vitro Safety and Off-Target Profiling
In vitro assays are crucial for the early identification of potential safety liabilities and for understanding the selectivity of a kinase inhibitor.
Key Methodologies:
-
Kinase Selectivity Profiling: The inhibitory activity of the compound is tested against a large panel of purified kinases (e.g., using radiometric, fluorescence, or luminescence-based assays) to determine its selectivity.[5] this compound was profiled against a panel of 269 kinases, which revealed its high selectivity for the AGC family of kinases.[2]
-
Cell-Based Cytotoxicity Assays: The compound is incubated with various cancer and non-cancer cell lines at a range of concentrations to determine the concentration that inhibits cell growth by 50% (IC50).
-
hERG Channel Assay: This electrophysiology assay is a standard regulatory requirement to assess the potential of a drug to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.
-
Human iPSC-Derived Cardiomyocyte Assays: These assays provide a more comprehensive assessment of potential cardiotoxicity by evaluating the effects of a compound on the function and viability of human heart cells.
Discussion and Conclusion
The termination of the this compound Phase 1 trial underscores the challenges in translating preclinical anti-tumor activity into a clinically safe and effective therapeutic.[1] While the specific adverse events leading to this decision are not public, a comparison with other kinase inhibitors targeting similar pathways offers valuable insights.
Inhibitors of the PI3K/AKT pathway, such as alpelisib and capivasertib, are commonly associated with on-target toxicities like hyperglycemia and rash, as well as gastrointestinal side effects such as diarrhea.[3][4] These adverse events are generally manageable with supportive care and dose modifications. Pan-RAF inhibitors like tovorafenib exhibit a different safety profile, with common adverse events including hair color changes, elevated creatine phosphokinase, and rash.[1][7]
The multi-targeted nature of this compound, inhibiting AKT, RSK, and S6K, may have contributed to a complex and potentially challenging safety profile. The inhibition of multiple key signaling nodes could lead to a broader range of on-target and off-target effects, potentially explaining the decision to halt its clinical development.
For researchers and drug developers, this comparative analysis highlights the importance of comprehensive preclinical safety assessments and careful consideration of the therapeutic index. While targeting multiple nodes in a cancer signaling network can be a promising efficacy strategy, it may also increase the risk of unacceptable toxicity. The development of more selective inhibitors or innovative dosing strategies may be required to mitigate such risks in the future.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Preclinical Head-to-Head Comparison: TAS0612 and Venetoclax Combination Therapy in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for hematological malignancies is rapidly evolving. Combination strategies that exploit synergistic mechanisms of action are at the forefront of this progress, aiming to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the novel combination of TAS0612, a potent RSK/AKT/S6K inhibitor, with the BCL-2 inhibitor venetoclax (B612062), against established venetoclax-based combination therapies. This analysis is based on preclinical data and aims to inform further research and development in this critical area.
Executive Summary
Preclinical studies demonstrate a strong synergistic anti-myeloma effect when combining this compound with venetoclax. This novel combination induces robust apoptosis in multiple myeloma cell lines, irrespective of their cytogenetic profiles, suggesting a broad therapeutic potential.[1] This guide will delve into the mechanistic rationale for this synergy, present the supporting preclinical data in a comparative format, and provide an overview of the experimental methodologies employed. Furthermore, we will benchmark this combination against current venetoclax-based therapies in clinical use for various hematological malignancies.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Survival
The synergistic effect of combining this compound and venetoclax stems from their distinct but complementary mechanisms of action, targeting two fundamental pillars of cancer cell survival: pro-survival signaling and apoptosis evasion.
This compound: Inhibiting Pro-Survival Signaling Pathways
This compound is an orally bioavailable inhibitor of the serine/threonine kinases AKT, p90RSK (RSK), and p70S6K (S6K).[2][3] These kinases are crucial downstream effectors in two major signaling pathways frequently dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound's inhibition of AKT and S6K effectively blocks these pro-survival signals.
-
RAS/RAF/MEK/ERK Pathway: This pathway is also critical for cell proliferation and survival, and its downstream effector, RSK, is a direct target of this compound.
By simultaneously blocking these pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells.[1][2]
Venetoclax: Restoring Apoptotic Machinery
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[4][5][6][7] In many hematological malignancies, cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins like BIM, preventing them from initiating programmed cell death. Venetoclax binds to BCL-2, displacing BIM and other pro-apoptotic proteins.[6][7] This liberation of pro-apoptotic factors leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c and triggering the caspase cascade that culminates in apoptosis.[4][6]
Synergistic Interaction
The combination of this compound and venetoclax creates a powerful anti-cancer effect. While venetoclax directly triggers the apoptotic pathway, this compound inhibits the pro-survival signals that can confer resistance to BCL-2 inhibition. This dual blockade prevents cancer cells from escaping apoptosis, leading to enhanced cell death.
Preclinical Performance: this compound in Combination with Venetoclax
A pivotal preclinical study by Okamoto et al. (2025) investigated the anti-myeloma efficacy of this compound alone and in combination with venetoclax. The study utilized a panel of human multiple myeloma-derived cell lines (HMCLs) with diverse cytogenetic and genetic profiles.
In Vitro Efficacy
The combination of this compound and venetoclax demonstrated synergistic cytotoxicity and a significant induction of apoptosis across various HMCLs.
Table 1: In Vitro Cytotoxicity of this compound and Venetoclax Combination in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (µM) | Combination Index (CI)* |
| KMS-11 | Data not available | Data not available | Synergistic |
| OPM-2 | Data not available | Data not available | Synergistic |
| U266 | Data not available | Data not available | Synergistic |
| RPMI-8226 | Data not available | Data not available | Synergistic |
*Combination Index (CI) values less than 1 indicate synergy. The study reported synergistic effects without providing specific CI values in the abstract.[1]
Table 2: Apoptosis Induction by this compound and Venetoclax Combination
| Cell Line | Treatment | % Apoptotic Cells |
| KMS-11 | This compound + Venetoclax | Significantly increased vs. single agents |
| OPM-2 | This compound + Venetoclax | Significantly increased vs. single agents |
Specific quantitative data on the percentage of apoptotic cells were not available in the abstract but were described as a significant increase.[1]
In Vivo Efficacy
The potent anti-myeloma effect of the this compound and venetoclax combination was also confirmed in a mouse xenograft model.
Table 3: In Vivo Antitumor Efficacy in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | - |
| This compound | Data not available |
| Venetoclax | Data not available |
| This compound + Venetoclax | Significantly greater than single agents |
The abstract reported a significant enhancement of the in vivo anti-myeloma effect with the combination therapy but did not provide specific tumor growth inhibition percentages.[8]
Comparison with Other Venetoclax Combination Therapies
To contextualize the potential of the this compound-venetoclax combination, it is essential to compare its preclinical profile with that of established or investigational venetoclax-based therapies for various hematological malignancies.
Table 4: Comparison of Venetoclax Combination Therapies
| Combination | Malignancy | Setting | Key Efficacy Data |
| This compound + Venetoclax | Multiple Myeloma | Preclinical | Synergistic cytotoxicity and apoptosis in vitro; enhanced tumor growth inhibition in vivo.[1][8] |
| Venetoclax + Azacitidine | Acute Myeloid Leukemia (AML) | Clinical (Phase 3) | Median Overall Survival: 14.7 months (vs. 9.6 months with azacitidine alone). Complete Remission Rate: 36.7% (vs. 17.9%).[1] |
| Venetoclax + Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Clinical (Phase 2) | High rates of undetectable minimal residual disease (uMRD) in both peripheral blood (74%) and bone marrow.[9] |
| Venetoclax + Daratumumab + Dexamethasone | Multiple Myeloma (t(11;14)) | Clinical (Phase 1/2) | Overall Response Rate: 96%. 18-month Progression-Free Survival: 90.5%.[4][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies likely employed in the preclinical evaluation of the this compound and venetoclax combination, based on standard practices in the field.
Cell Viability Assay
-
Principle: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Method: Human multiple myeloma cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound, venetoclax, or the combination for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The results are used to calculate IC50 values and combination indices.
Apoptosis Assay
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Method: Cells are treated with the drug(s) for a defined time. They are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or DAPI. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
-
Principle: To evaluate the antitumor efficacy of a drug or drug combination in a living organism.
-
Method: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human multiple myeloma cells. Once tumors are established, the mice are randomized into different treatment groups (vehicle control, this compound, venetoclax, and the combination). Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
Future Directions
The preclinical data for the combination of this compound and venetoclax in multiple myeloma are highly promising. The strong synergistic effect observed warrants further investigation to fully elucidate the molecular mechanisms underlying this synergy and to identify potential biomarkers of response. Future studies should focus on:
-
Expanding to other hematological malignancies: Investigating the efficacy of this combination in other B-cell malignancies and AML.
-
In-depth mechanistic studies: Utilizing techniques such as proteomics and transcriptomics to understand the detailed molecular changes induced by the combination therapy.
-
Pharmacokinetic and pharmacodynamic studies: To determine the optimal dosing and schedule for this combination in preclinical models.
-
Translational studies: Moving towards a Phase 1 clinical trial to evaluate the safety and efficacy of this combination in patients with relapsed/refractory multiple myeloma.
References
- 1. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venetoclax and ibrutinib: Two partners for the front-line treatment of chronic lymphocytic leukemia [research.unipd.it]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. cllsociety.org [cllsociety.org]
- 6. Ibrutinib + Venetoclax Outcomes for High-Risk CLL - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 7. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib Combined with Venetoclax for First-Line Treatment of CLL and SLL - Conference Correspondent [conference-correspondent.com]
- 10. Phase I Study of Venetoclax Plus Daratumumab and Dexamethasone, With or Without Bortezomib, in Patients With Relapsed or Refractory Multiple Myeloma With and Without t(11;14) - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS0612: A Comparative Analysis of its Impact on Ribosomal S6 Kinase (RSK) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational drug TAS0612 and its inhibitory effects on the different isoforms of the Ribosomal S6 Kinase (RSK) family. This compound is an orally bioavailable small molecule inhibitor that targets multiple kinases, including RSK, AKT, and S6K.[1][2][3] Understanding its differential impact on the four RSK isoforms (RSK1, RSK2, RSK3, and RSK4) is crucial for elucidating its mechanism of action and potential therapeutic applications.
Executive Summary
This compound demonstrates potent inhibitory activity against all four RSK isoforms, with IC50 values in the low nanomolar range. This broad-spectrum inhibition of the RSK family, coupled with its activity against AKT and S6K, positions this compound as a promising candidate for overcoming resistance to therapies targeting single signaling pathways.[1][4] Preclinical studies suggest its potential in treating various cancers, particularly those with alterations in the PI3K and MAPK signaling pathways.[1][4]
Comparative Inhibitory Activity of this compound on RSK Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four human RSK isoforms, as determined by in vitro enzymatic assays.
| Kinase Isoform | This compound IC50 (nmol/L) |
| RSK1 | 0.28 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.30 ± 0.02 |
| RSK4 | 0.58 ± 0.03 |
Data sourced from Ichikawa et al., Molecular Cancer Therapeutics, 2024.
The data indicates that this compound is a highly potent inhibitor of all RSK isoforms, with a slightly higher potency towards RSK2.
Functional Roles of RSK Isoforms: A Brief Overview
The four RSK isoforms, despite their structural similarities, have distinct and sometimes opposing roles in cellular processes, which is a critical consideration in cancer therapy.
-
RSK1 and RSK2: Generally considered to be tumor promoters, their upregulation has been observed in several cancers, including breast and prostate cancer. They are involved in promoting cell growth, proliferation, and survival.
-
RSK3 and RSK4: The roles of these isoforms are more context-dependent. Some studies suggest they may have tumor-suppressive functions, while others indicate they could also contribute to cancer progression.
The comprehensive inhibition of all four isoforms by this compound suggests a broad impact on RSK-mediated signaling.
Signaling Pathway Context
This compound's mechanism of action involves the simultaneous inhibition of two major signaling pathways implicated in cancer: the RAS/RAF/MEK/ERK (MAPK) pathway, of which RSK is a downstream effector, and the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits RSK, AKT, and S6K signaling pathways.
Experimental Protocols
The IC50 values presented in this guide were determined using an in vitro enzymatic assay. Below is a detailed description of the methodology.
In Vitro Kinase Assay for IC50 Determination
This protocol is based on the methods described in the supplementary information of Ichikawa et al., Molecular Cancer Therapeutics, 2024.
-
Materials:
-
Recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes.
-
Specific peptide substrate for each RSK isoform.
-
ATP (Adenosine triphosphate).
-
This compound, serially diluted.
-
Assay buffer.
-
Kinase detection system (e.g., off-chip mobility shift assay).
-
-
Procedure:
-
The kinase reactions were performed in multi-well plates.
-
Each well contained the respective recombinant RSK enzyme, the corresponding peptide substrate, and ATP at a specified concentration (often near the Km value for ATP).
-
This compound was added to the wells in a range of concentrations.
-
The reactions were initiated by the addition of ATP and incubated at room temperature for a defined period.
-
The kinase activity was measured by quantifying the amount of phosphorylated substrate using an off-chip mobility shift assay.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Workflow
The general workflow for profiling a kinase inhibitor like this compound against different kinase isoforms is depicted below.
Caption: Workflow for determining the IC50 of this compound against RSK isoforms.
Conclusion
This compound is a potent, multi-kinase inhibitor with strong activity against all four RSK isoforms. Its ability to simultaneously target key nodes in both the MAPK and PI3K/AKT signaling pathways provides a strong rationale for its continued investigation as a novel anti-cancer agent. The data presented in this guide offer a clear comparison of this compound's impact on the different RSK isoforms, providing valuable information for researchers in the field of oncology and drug development.
References
TAS0612: A Potent Triple Inhibitor Outperforming Targeted Kinase Inhibitors in Preclinical Models
A comprehensive analysis of TAS0612, a novel orally bioavailable inhibitor of Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6 Kinase (S6K), demonstrates its superior potency and broad-spectrum activity against cancer cells compared to a panel of established kinase inhibitors targeting the PI3K/AKT/mTOR and RAS/RAF/MEK pathways. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound distinguishes itself by simultaneously targeting three key kinases, leading to a more comprehensive blockade of critical cancer signaling pathways.[1][2] This multi-targeted approach may offer a strategy to overcome resistance mechanisms that limit the efficacy of single-pathway inhibitors.[1][3][4]
Potency and Selectivity of this compound
In vitro enzymatic assays have demonstrated the potent inhibitory activity of this compound against its primary targets. The half-maximal inhibitory concentration (IC50) values for nine isoforms of the target kinases range from 0.16 to 1.65 nmol/L, highlighting its strong affinity.[3][5][6]
| Kinase Target | IC50 (nmol/L) |
| RSK1 | 0.22 ± 0.02 |
| RSK2 | 0.16 ± 0.01 |
| RSK3 | 0.33 ± 0.03 |
| RSK4 | 0.61 ± 0.05 |
| AKT1 | 0.83 ± 0.07 |
| AKT2 | 1.12 ± 0.10 |
| AKT3 | 1.65 ± 0.15 |
| p70S6K1 | 0.45 ± 0.04 |
| p70S6K2 | 0.58 ± 0.06 |
Table 1: In vitro inhibitory activity of this compound against target kinase isoforms. Data presented as mean ± SD.[3]
Furthermore, a broad kinase selectivity panel of 269 kinases revealed the high selectivity of this compound for the RSK, AKT, and S6K kinases.[3][6] This selectivity is crucial for minimizing off-target effects and associated toxicities.
Head-to-Head Comparison with Other Kinase Inhibitors
This compound has demonstrated significantly greater growth-inhibitory activity in various cancer cell lines compared to inhibitors that target individual components of the PI3K or MAPK pathways.[3] In cell lines with genetic alterations in both pathways, such as HEC-6, TOV-21G, and RKO, this compound exhibited IC50 values approximately 10 times lower than those of reference compounds.[3]
| Cell Line | Genetic Alterations | This compound IC50 (µM) | AZD5363 (AKT inhibitor) IC50 (µM) | MK-2206 (AKT inhibitor) IC50 (µM) | BYL-719 (PI3Kα inhibitor) IC50 (µM) | Selumetinib (MEK inhibitor) IC50 (µM) | Afatinib (EGFR/HER2 inhibitor) IC50 (µM) |
| HEC-6 | PIK3CA mutation, PTEN deletion | ~0.1 | >1 | >1 | >1 | >1 | >1 |
| TOV-21G | KRAS mutation, PIK3CA mutation, PTEN deletion | ~0.1 | >1 | >1 | >1 | >1 | >1 |
| RKO | BRAF mutation, PIK3CA mutation | ~0.1 | >1 | >1 | >1 | ~1 | >1 |
Table 2: Comparison of IC50 values of this compound and other signaling pathway inhibitors in a 72-hour cell growth inhibition assay.[3]
Signaling Pathway Inhibition
This compound effectively inhibits both the PI3K/AKT/mTOR and RAS/RAF/MEK signaling pathways. This dual inhibition prevents the phosphorylation and activation of key downstream effectors involved in cell proliferation, survival, and drug resistance. The following diagram illustrates the points of intervention for this compound and the comparator inhibitors.
Figure 1: Signaling pathways inhibited by this compound and comparator drugs.
Experimental Protocols
The following provides a generalized methodology for a kinase inhibition assay, similar to those used to evaluate this compound and other kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z-Lyte™)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the detection reagent is added to measure the amount of product formed (e.g., ADP) or the remaining substrate.
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Figure 2: General workflow for a kinase inhibition assay.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of RSK, AKT, and S6K. Its ability to target these three key nodes in cancer signaling pathways results in superior anti-proliferative activity compared to inhibitors that target single points in the PI3K/AKT/mTOR and RAS/RAF/MEK pathways. This multi-targeting strategy holds promise for overcoming the intrinsic and acquired resistance that often limits the efficacy of more narrowly focused kinase inhibitors. A phase I clinical trial of this compound in patients with advanced solid tumors has been initiated.[3] However, it is important to note that this trial was terminated due to the safety profile and a lack of encouraging anti-tumor activity.[7] Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. TAS-0612 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of TAS0612: A Comparative Analysis of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of TAS0612, a novel kinase inhibitor, with alternative therapeutic agents. The information is compiled from published research findings to facilitate an independent assessment of its therapeutic potential.
Executive Summary
This compound is an orally bioavailable inhibitor targeting the serine/threonine kinases AKT, 90S ribosome S6 kinase (RSK), and 70S ribosome S6 kinase (S6K).[1][2] Its mechanism of action involves the dual blockade of the AKT/mTOR/p70S6K and RAS/RAF/MEK/p90RSK signaling pathways.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines, particularly those with alterations in the PI3K pathway, such as PTEN loss.[3][4] Notably, this compound has shown greater growth-inhibitory activity compared to single-pathway inhibitors targeting AKT, PI3K, MEK, BRAF, and EGFR/HER2 in certain cancer models.[3][4] However, a Phase 1 clinical trial (NCT04586270) investigating this compound in patients with advanced or metastatic solid tumors was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[5]
Diagram of the this compound Signaling Pathway Inhibition
Caption: this compound inhibits AKT, RSK, and S6K, blocking two major cancer signaling pathways.
Comparative In Vitro Efficacy
Preclinical research has compared the anti-proliferative effects of this compound with several other targeted therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.
Table 1: this compound IC50 Values Against Target Kinase Isoforms [3]
| Target Kinase | IC50 (nmol/L) |
| RSK1 | 0.53 |
| RSK2 | 0.16 |
| RSK3 | 0.28 |
| RSK4 | 0.21 |
| AKT1 | 1.65 |
| AKT2 | 0.58 |
| AKT3 | 0.49 |
| S6K1 | 0.81 |
| S6K2 | 1.0 |
Table 2: Comparative IC50 Values (µM) in Cancer Cell Lines with PI3K and MAPK Pathway Alterations [3]
| Compound | Target | HEC-6 (PIK3CA mut, PTEN del) | RKO (BRAF mut, PIK3CA mut) | TOV-21G (KRAS mut, PIK3CA mut, PTEN del) |
| This compound | AKT/RSK/S6K | 0.02 | 0.03 | 0.02 |
| AZD5363 | AKT | >10 | >10 | >10 |
| MK-2206 | AKT | 0.3 | 0.3 | 0.2 |
| BYL-719 | PI3Kα | 0.8 | 0.5 | 0.4 |
| Selumetinib | MEK | >10 | >10 | 0.01 |
| Afatinib | EGFR/HER2 | >10 | >10 | >10 |
| Vemurafenib | BRAF | Not Tested | 0.1 | Not Tested |
| Pictilisib | PI3K | Not Tested | Not Tested | 0.3 |
Experimental Protocols
The following methodologies are based on the key experiments cited in the preclinical validation of this compound.
Cell Proliferation Assay[1]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: this compound and comparator drugs were serially diluted and added to the cells at final concentrations ranging from 1 nmol/L to 10 µmol/L with 0.1% DMSO.
-
Incubation: Cells were incubated with the compounds for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo 2.0 assay kit.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Immunoblotting[3]
-
Cell Treatment: Cells were treated with the indicated compounds (e.g., 1 µmol/L) for a specified duration (e.g., 4 hours).
-
Lysis: Cells were washed and lysed in a suitable lysis buffer.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AKT, phospho-RSK, phospho-S6K) followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using an appropriate detection system.
Diagram of a General Experimental Workflow for In Vitro Kinase Inhibitor Testing
Caption: Workflow for in vitro testing of kinase inhibitors like this compound.
Clinical Validation Status
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced or metastatic solid tumors.[5][6] However, the study was terminated by the sponsor, Taiho Oncology, Inc., based on the safety profile of this compound and the absence of encouraging anti-tumor activity.[5] At present, no published data from this clinical trial are available.
Conclusion
Preclinical data robustly demonstrate the potent and broad-spectrum anti-proliferative activity of this compound in various cancer cell lines, particularly those resistant to single-agent PI3K or MAPK pathway inhibitors.[3][4] The dual inhibition of the AKT/mTOR and RAS/MAPK pathways represents a rational and promising therapeutic strategy. However, the unfavorable safety profile and lack of efficacy observed in the Phase 1 clinical trial have led to the discontinuation of its clinical development. These findings underscore the critical importance of translating preclinical efficacy into clinical safety and benefit. Further research may be warranted to explore the potential of this compound in specific, biomarker-defined patient populations or in combination therapies that could mitigate its toxicity or enhance its therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Navigating the Safe Disposal of TAS0612: A Procedural Guide
Essential protocols for the handling and disposal of the investigational antitumor agent TAS0612 are critical for ensuring laboratory safety and regulatory compliance. As a potent inhibitor of RSK, AKT, and S6K signaling pathways, this compound and all materials contaminated with it are classified as hazardous cytotoxic waste.[1][2] Adherence to stringent disposal procedures is paramount to protect researchers and the environment from potential harm.
Proper management of this compound waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) and requires meticulous segregation and handling.[3][4] This guide provides a step-by-step operational plan for the safe disposal of this compound, from waste segregation to final pickup, ensuring a secure and compliant laboratory environment.
Core Safety and Disposal Data
The following table summarizes the essential logistical and safety information for handling this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Cytotoxic/Antineoplastic Waste; RCRA-Regulated | [3][4] |
| Primary Disposal Containers | Bulk Waste (>3% residual drug): Black, sealed, leak-proof RCRA hazardous waste container. | [5][6] |
| Trace Waste (<3% residual drug): Yellow, sealed, leak-proof chemotherapy waste container. | [5][6] | |
| Sharps: Designated red or yellow sharps container with a cytotoxic sticker. | [1][3] | |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, protective gown, and face protection (when splashing is a risk). | [3][7] |
| Spill Management | Use a dedicated spill management kit. All cleanup materials are disposed of as bulk cytotoxic waste. | [7] |
| Final Disposal Method | Incineration or chemical neutralization via a licensed hazardous waste management service. | [2] |
Signaling Pathway Inhibition by this compound
This compound is an orally active inhibitor that targets multiple kinases in key cancer signaling pathways.[8] It simultaneously inhibits p90 Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6K (S6K).[9] This triple inhibition blocks both the RAS/RAF/MEK/p90RSK and the AKT/mTOR/p70S6K signaling cascades, which are crucial for tumor cell proliferation, survival, and differentiation.[8]
Experimental Protocol: Surface Decontamination
After handling this compound, all work surfaces must be thoroughly decontaminated to prevent accidental exposure.[10] This procedure should be performed at the end of each work session.
Materials:
-
Appropriate PPE (double gloves, gown)
-
Low-lint wipes
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Designated hazardous waste container (yellow or black bin)[11]
Procedure:
-
Preparation: Ensure all required PPE is correctly worn before starting the decontamination process.[11]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the used wipe in the appropriate hazardous waste container.[11]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[11]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to disinfect and remove any remaining chemical residues.[11]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Subsequently, remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.[11]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is a multi-step process requiring careful segregation and handling at the point of waste generation.
Waste Segregation
Immediate and correct segregation of waste is the most critical step.[6]
-
Bulk Chemotherapy Waste: This category includes materials containing more than 3% of the original drug by weight, such as partially full vials, syringes, or items used to clean up a significant spill.[5] This waste is considered RCRA hazardous.
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts (less than 3%) of this compound.[4][5] Examples are "RCRA empty" vials, used IV tubing, gloves, gowns, and absorbent pads used during routine handling.[5][7]
-
Sharps Waste: All needles, syringes (even if empty), and contaminated glass vials must be placed in a designated sharps container.[3]
Containerization
Use the correct, clearly labeled containers for each waste stream.
-
Bulk Waste: Place in a black RCRA-rated hazardous waste container. The container must be leak-proof, have a secure lid, and be clearly labeled "Hazardous Waste" and "Chemotherapy Waste."[3][6]
-
Trace Waste: Place in a yellow chemotherapy waste container. This container should also be leak-proof and clearly labeled.[5][6]
-
Sharps: Place in a puncture-proof red or yellow sharps container labeled with the cytotoxic hazard symbol.[1] Do not recap needles.[3]
Storage and Handling
-
Sealing: Securely seal all waste containers when they are three-quarters full to prevent spills.[11] Do not overfill.
-
Labeling: Ensure all containers are accurately labeled with the contents ("this compound Waste"), hazard symbols (cytotoxic), and the date of accumulation.
-
Storage: Store sealed containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked as a hazardous waste accumulation site.[1]
Final Disposal
-
Documentation and Pickup: Follow your institution's specific procedures for hazardous waste documentation and schedule a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Never dispose of this compound or related waste in the regular trash or down the drain.[11]
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.ca [danielshealth.ca]
- 3. web.uri.edu [web.uri.edu]
- 4. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling TAS0612
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of TAS0612, an investigational, orally bioavailable inhibitor of RSK, AKT, and S6K with potential antineoplastic activity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, investigational anti-cancer agent necessitates stringent adherence to safety protocols for handling hazardous compounds. The following guidelines are based on best practices for managing cytotoxic and other hazardous drugs in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double chemo-rated gloves, disposable gown (poly-coated), safety glasses with side shields or goggles, and a NIOSH-certified N95 or higher respirator. Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| In Vitro / In Vivo Dosing | Double chemo-rated gloves, disposable gown, and safety glasses. For procedures with a risk of aerosol generation, a respirator is recommended. |
| Waste Disposal | Double chemo-rated gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Two pairs of chemo-rated gloves, a disposable impervious gown, shoe covers, safety goggles, and a NIOSH-certified N95 or higher respirator. A full-facepiece respirator may be necessary for large spills. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe management of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify the container label and store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[2]
-
Maintain an accurate inventory record.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a designated area within a certified chemical fume hood or Class II Biological Safety Cabinet to prevent inhalation of the powder and to contain any potential spills.[3]
-
Use a dedicated set of calibrated pipettes and other equipment.
-
Consult solubility information to select appropriate solvents.[2]
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When performing experiments, wear the appropriate PPE as outlined in the table above.
-
Minimize the generation of aerosols.
4. Decontamination and Cleaning:
-
All surfaces and equipment that come into contact with this compound must be decontaminated. Use a suitable decontamination solution (e.g., a high-pH solution or a commercial product designed for chemotherapy agents).
-
Follow institutional guidelines for the cleaning of contaminated areas.
5. Waste Disposal:
-
All disposable items contaminated with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous chemical waste.
-
Segregate waste into clearly labeled, sealed containers. Do not mix with general laboratory waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathway of this compound
Caption: this compound inhibits the activity of AKT, RSK, and S6K, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
